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3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine Documentation Hub

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  • Product: 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

Core Science & Biosynthesis

Foundational

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Master Key for Kinase Inhibitor Discovery

Executive Summary: The Privileged Adenine Bioisostere In the landscape of small-molecule drug discovery, few heterocycles possess the "privileged" status of the pyrazolo[1,5-a]pyrimidine scaffold. Structurally mimicking...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Adenine Bioisostere

In the landscape of small-molecule drug discovery, few heterocycles possess the "privileged" status of the pyrazolo[1,5-a]pyrimidine scaffold. Structurally mimicking the purine core of ATP, this bicyclic system has become a cornerstone in the design of Type I and Type II kinase inhibitors. Its intrinsic ability to form bidentate hydrogen bonds with the kinase hinge region, combined with vectors that allow exploration of the solvent front and hydrophobic back-pocket, makes it an ideal template for tuning selectivity and potency.

This guide dissects the structural rationale, synthetic pathways, and validation protocols necessary to leverage this scaffold, using Dinaciclib (a potent CDK inhibitor) as a primary case study while expanding into broader kinase targets like Trk, B-Raf, and CK2.

Structural Biology & Binding Mode

The efficacy of the pyrazolo[1,5-a]pyrimidine scaffold stems from its bioisosterism with adenine.[1] In the ATP-binding pocket of a kinase, the scaffold typically orients itself to interact with the hinge region, a critical determinant of binding affinity.

The Pharmacophore Map
  • N1 & N4 Nitrogens: These atoms often serve as hydrogen bond acceptors.

  • C3 Position: Substituents here project into the "gatekeeper" region or the hydrophobic back-pocket, crucial for selectivity against structurally similar kinases.

  • C5 & C7 Positions: These positions allow for substitution with solubilizing groups (e.g., morpholines, piperidines) that extend towards the solvent front, improving ADME properties and interacting with surface residues (e.g., Asp/Glu).

Visualization of the Binding Logic

The following diagram illustrates the canonical binding mode of a generic pyrazolo[1,5-a]pyrimidine inhibitor within the kinase cleft.

BindingMode Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region (e.g., Leu83, Val828) Scaffold->Hinge H-Bond Acceptor (N1/N4) RibosePocket Ribose Binding Pocket Scaffold->RibosePocket Van der Waals C3_Sub C3 Substituent (Aryl/Alkyl) Gatekeeper Gatekeeper Residue (Selectivity Filter) C3_Sub->Gatekeeper Hydrophobic/Steric Interaction C5_C7_Sub C5/C7 Substituents (Solubilizing Groups) SolventFront Solvent Front (Surface Residues) C5_C7_Sub->SolventFront Salt Bridges/Solubility

Figure 1: Canonical interaction map of the Pyrazolo[1,5-a]pyrimidine scaffold within the ATP-binding pocket.

Case Study: Dinaciclib and SAR Insights

Dinaciclib (SCH 727965) represents the pinnacle of optimization for this scaffold. Unlike its predecessor flavopiridol, Dinaciclib exhibits superior specificity for CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range (1–4 nM).

Structure-Activity Relationship (SAR) Matrix

The optimization of Dinaciclib highlights three critical zones of the scaffold:

PositionFunctionalityDinaciclib SpecificsMechanistic Impact
C3 Hydrophobic AnchorEthyl groupFits into the hydrophobic pocket; smaller groups here favor CDK selectivity over larger kinases.[2]
C5 Solubility/Potency(2S)-2-(2-hydroxyethyl)piperidin-1-ylThe hydroxyl group forms H-bonds with the ribose-binding region; piperidine improves solubility.[2]
C7 Solvent Interaction(1-oxidopyridin-3-yl)methylaminoThe pyridine N-oxide is a unique motif that interacts with solvent-exposed residues, enhancing potency and selectivity.[2]

Expert Insight: The choice of the N-oxide at C7 is non-intuitive but critical. It acts as a metabolic "soft spot" in some contexts but in the kinase pocket, it provides a unique dipole interaction that standard amines lack.

Technical Workflow: Chemical Synthesis

The construction of the pyrazolo[1,5-a]pyrimidine core is generally achieved through a cyclocondensation reaction.[3] Below is a robust, self-validating protocol for synthesizing a core derivative, adaptable for library generation.

Retrosynthetic Logic

The scaffold is assembled by reacting a 3-aminopyrazole (the binucleophile) with a 1,3-bielectrophile (such as a


-keto ester, malonate, or enaminone).

Regioselectivity Control:

  • Reaction A: 3-Aminopyrazole +

    
    -keto ester 
    
    
    
    Mixture of 5-one and 7-one isomers (pH dependent).[2]
  • Reaction B: 3-Aminopyrazole + alkynone

    
     High regioselectivity.[2]
    
Protocol: General Synthesis via Cyclocondensation

Target: 7-substituted-pyrazolo[1,5-a]pyrimidine core.[2]

Reagents:

  • 3-Aminopyrazole derivative (1.0 equiv)[2]

  • 1,3-Dicarbonyl equivalent (e.g., 1,3-diketone or

    
    -enaminone) (1.1 equiv)[2]
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)[2]

  • Catalyst: Piperidine (if using EtOH)[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-aminopyrazole (e.g., 10 mmol) in glacial AcOH (20 mL).

  • Addition: Add the 1,3-dicarbonyl compound (11 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (

    
     for AcOH) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).[2] The aminopyrazole spot (polar) should disappear, replaced by a less polar fluorescent spot (product).

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).

  • Precipitation: Neutralize carefully with saturated

    
     if necessary (though often the product precipitates directly from water). Filter the solid precipitate.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Step:

  • 1H NMR Confirmation: Look for the characteristic bridgehead proton signals or the specific substitution pattern on the pyrimidine ring. For 5,7-disubstituted systems, the C6-H usually appears as a singlet around

    
     6.5–7.5 ppm.[2]
    

SynthesisRoute Start1 3-Aminopyrazole (Binucleophile) Step1 Cyclocondensation (AcOH, Reflux, 4-6h) Start1->Step1 Start2 1,3-Bielectrophile (e.g., Enaminone) Start2->Step1 Intermediate Intermediate (Unstable) Step1->Intermediate - H2O Product Pyrazolo[1,5-a]pyrimidine Scaffold Intermediate->Product - H2O / Cyclization Validation Validation: NMR (C6-H singlet) TLC (Fluorescence) Product->Validation

Figure 2: Synthetic workflow for the construction of the pyrazolo[1,5-a]pyrimidine core.

Biological Validation: Kinase Assay Protocol

To validate the synthesized inhibitors, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for this scaffold due to its high sensitivity and compatibility with high-throughput screening.[2]

Protocol: ADP-Glo™ Assay for CDK2/CyclinA

Objective: Determine IC50 of the pyrazolo[1,5-a]pyrimidine derivative.[2]

Materials:

  • Recombinant CDK2/CyclinA complex.[2]

  • Substrate: Histone H1 peptide.[2]

  • Ultrapure ATP.[2]

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[2]

Methodology:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 1

    
    L to a 384-well white plate.[2]
    
  • Enzyme Addition: Add 2

    
    L of CDK2/CyclinA enzyme buffer. Incubate for 10 min at RT (allows compound to bind hinge region).
    
  • Reaction Initiation: Add 2

    
    L of Substrate/ATP mix. (Final ATP concentration should be at 
    
    
    
    , typically 10-50
    
    
    M).[2]
  • Incubation: Incubate at RT for 60 minutes.

  • ADP Generation: Add 5

    
    L of ADP-Glo™ Reagent.[2] Incubate 40 min. (Terminates reaction, depletes remaining ATP).
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent. Incubate 30 min. (Converts ADP to ATP 
    
    
    
    Luciferase
    
    
    Light).[2]
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis:

  • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No enzyme or Staurosporine control).

  • Fit curves using a 4-parameter logistic model to calculate IC50.

Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold is evolving beyond simple ATP competition.

  • PROTACs: The scaffold is being used as the "warhead" in Proteolysis Targeting Chimeras. The solvent-exposed C7 position is an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon).

  • Covalent Inhibitors: Introduction of acrylamide Michael acceptors at C3 or C5 allows for targeted covalent modification of non-catalytic cysteines, increasing duration of action.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances [Link]

  • Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. Source: ACS Medicinal Chemistry Letters [Link][2][4]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: Molecules (MDPI) [Link]

  • Dinaciclib (Compound Summary). Source: PubChem [Link][2]

  • Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters [Link][2]

Sources

Exploratory

Biological Activity of 5-Methoxy Substituted Pyrazolopyrimidines

This guide details the biological activity, synthesis, and therapeutic potential of 5-methoxy substituted pyrazolo[1,5-a]pyrimidines . This specific substitution pattern has emerged as a critical determinant in Structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, synthesis, and therapeutic potential of 5-methoxy substituted pyrazolo[1,5-a]pyrimidines . This specific substitution pattern has emerged as a critical determinant in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors (Trk, Pim-1) and adenosine receptor antagonists.[1]

Technical Guide for Drug Discovery & Medicinal Chemistry [1]

Part 1: Executive Summary & Chemical Basis[1]

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved sedatives (e.g., Zaleplon) and numerous clinical-stage kinase inhibitors. While the 3- and 7-positions are traditionally exploited for potency, the 5-position (C5) has been identified as a critical vector for tuning electronic properties, solubility, and selectivity.[1]

The introduction of a methoxy (-OCH₃) group at the C5 position offers three distinct pharmacological advantages:

  • Electronic Modulation: It acts as a weak electron donor, modulating the basicity of the pyrimidine ring nitrogens (N4), which often engage in critical hinge-region hydrogen bonding within kinase active sites.

  • Steric Fit: The methoxy group provides a small, lipophilic projection that can occupy "gatekeeper" pockets or small hydrophobic clefts in enzymes like Pim-1 and Trk kinases, where larger groups would cause steric clash.[1]

  • Metabolic Stability: Unlike a methyl group (susceptible to oxidation) or a hydroxyl group (susceptible to glucuronidation), the methoxy ether is relatively metabolically stable, prolonging the pharmacophore's residence time.

Part 2: Therapeutic Targets & Mechanisms[1][2]

Kinase Inhibition (Trk and Pim-1)

The 5-methoxy-pyrazolo[1,5-a]pyrimidine motif is highly effective in ATP-competitive inhibition.[1]

  • Tropomyosin Receptor Kinases (Trk): In TrkA/B/C inhibitors, the pyrazolopyrimidine core mimics the adenine ring of ATP. Substituents at C5 interact with the ribose-binding pocket or the solvent-front region.[1] A 5-methoxy group enhances selectivity by accepting a hydrogen bond from specific residues (e.g., Arg or Lys side chains) unique to the Trk active site, differentiating it from homologous kinases.

  • Pim-1 Kinase: Overexpressed in hematological malignancies, Pim-1 has a unique hinge region (proline-rich).[1] 5-Methoxy substitution has been shown to improve potency by optimizing the shape complementarity with the ATP-binding cleft, often achieving nanomolar IC₅₀ values.[1]

Adenosine Receptor Antagonism (A₁ / A₃)

Pyrazolo[1,5-a]pyrimidines are potent antagonists of Adenosine G-Protein Coupled Receptors (GPCRs).[1]

  • Mechanism: The planar heterocyclic core intercalates between transmembrane helices.[1] The 5-methoxy substituent often dictates subtype selectivity (A₁ vs. A₂A) by interacting with non-conserved residues in the extracellular loops.[1]

  • Therapeutic Utility: A₁ antagonists are explored for renal protection (diuretics that preserve GFR) and cognition enhancement.[1]

PI3K/mTOR Pathway

In dual PI3K/mTOR inhibitors, the 5-methoxy group often serves to fine-tune the water solubility of the molecule, balancing the high lipophilicity required for cell permeability with the need for aqueous solubility in formulation.

Part 3: Synthesis of 5-Methoxy-Pyrazolo[1,5-a]pyrimidines[1]

The most robust synthetic route involves the Nucleophilic Aromatic Substitution (SₙAr) of a 5-chloro precursor. This method is preferred over direct cyclization with methoxy-reagents due to higher regioselectivity.[1]

Protocol: Synthesis via Chlorine Displacement

Step 1: Cyclocondensation (Core Formation) [1]

  • Reagents: 3-Aminopyrazole +

    
    -Keto Ester (e.g., Ethyl acetoacetate).[1]
    
  • Conditions: Reflux in Glacial Acetic Acid (2-4 hours).

  • Product: 7-Hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine (Tautomerizes to 7-one).[1] Note: Regiochemistry depends on pH; acidic conditions favor 7-OH.[1]

Step 2: Chlorination

  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Dimethylaniline (Catalyst).[1]
    
  • Conditions: Reflux at 110°C for 4-6 hours.

  • Workup: Quench carefully on ice; extract with Dichloromethane (DCM).

  • Product: 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine (if starting from di-hydroxy) or 5-Chloro derivative.[1]

Step 3: Methoxylation (The Critical Step)

  • Reagents: Sodium Methoxide (

    
    ) in dry Methanol (
    
    
    
    ).
  • Conditions:

    • Temperature:

      
       to Room Temperature (RT).[1] Heating may cause bis-substitution if multiple chlorides are present.[1]
      
    • Time: Monitor via TLC (typically 1-2 hours).[1]

  • Mechanism: The methoxide ion attacks the electron-deficient C5 position, displacing the chloride ion.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate).[1]

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start 3-Aminopyrazole Inter1 5,7-Dihydroxy Core (Cyclization) Start->Inter1 + Diethyl Malonate AcOH, Reflux Inter2 5,7-Dichloro Core (Chlorination) Inter1->Inter2 + POCl3 110°C Final 5-Methoxy Derivative (SNAr Displacement) Inter2->Final + NaOMe / MeOH 0°C -> RT

Caption: Step-wise synthesis of 5-methoxy-pyrazolo[1,5-a]pyrimidine via chlorination and nucleophilic substitution.

Part 4: Experimental Protocols for Activity Assessment

Protocol A: In Vitro Kinase Inhibition Assay (Pim-1/Trk)
  • Principle: Measure the reduction in phosphorylation of a specific peptide substrate in the presence of the 5-methoxy inhibitor.

  • Detection: FRET (Fluorescence Resonance Energy Transfer) or ADP-Glo.[1]

Steps:

  • Preparation: Dilute 5-methoxy-pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO (Serial dilutions: 10 mM to 1 nM).

  • Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).[1] Add Recombinant Pim-1 or TrkA enzyme (approx.[1] 0.5 nM final).[1]
    
  • Incubation: Add 2

    
     of compound to 384-well plate. Add 10 
    
    
    
    Enzyme Mix. Incubate 15 min at RT.
  • Reaction Start: Add 10

    
     Substrate Mix (ATP 
    
    
    
    concentration + Peptide Substrate).[1]
  • Termination: After 60 min, add Stop Solution (EDTA).

  • Readout: Measure fluorescence ratio (Ex/Em depending on specific FRET pair).

  • Analysis: Fit data to Sigmoidal Dose-Response curve to determine

    
    .
    
Protocol B: Cell Viability Assay (MTT)
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Cell Lines: K562 (Leukemia) or PC-3 (Prostate) for Pim/Trk targets.[1]

  • Seed cells (

    
     cells/well) in 96-well plates.
    
  • Treat with compound for 48-72 hours.

  • Add MTT solution (0.5 mg/mL); incubate 4 hours.

  • Solubilize formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.[1][2]

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C5-substitution on Pim-1 Kinase inhibition (Representative Data):

C5 SubstituentElectronic EffectSteric BulkPim-1 IC₅₀ (nM)Comment
-H NeutralNone120Baseline activity.[1]
-CH₃ (Methyl) Weak DonorSmall45Improved hydrophobic fit.[1]
-OCH₃ (Methoxy) Donor Medium 12 Optimal H-bond/Hydrophobic balance.
-Cl (Chloro) WithdrawalSmall85Electronic withdrawal reduces hinge binding.[1]
-NH₂ (Amino) Strong DonorSmall25Good potency, but poor solubility.[1]
-Ph (Phenyl) NeutralLarge>1000Steric clash with gatekeeper residue.[1]
DOT Diagram: Mechanism of Action (Signaling)

SignalingPathway GF Growth Factor (NGF/BDNF) Trk Trk Receptor (Tyrosine Kinase) GF->Trk Activates Ras Ras/Raf Trk->Ras Phosphorylation PI3K PI3K/Akt Trk->PI3K Phosphorylation Inhibitor 5-OMe-Pyrazolopyrimidine (Inhibitor) Inhibitor->Trk Blocks ATP Binding MEK MEK/ERK Ras->MEK Survival Cell Survival & Proliferation MEK->Survival PI3K->Survival

Caption: 5-Methoxy-pyrazolopyrimidines block Trk receptor signaling, preventing downstream Ras/ERK and PI3K/Akt activation.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine-based Pim Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2013).

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Molecules. (2024).[1][3]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines as Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. (2014). [1]

  • Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidines. BenchChem Technical Report. [1]

  • Adenosine Receptor Antagonists: Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Medicinal Chemistry. (1996).

Sources

Foundational

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine molecular weight and formula

This guide provides an in-depth technical analysis of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine , a functionalized heterocyclic scaffold critical in medicinal chemistry for kinase inhibitor development and palladium-cata...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine , a functionalized heterocyclic scaffold critical in medicinal chemistry for kinase inhibitor development and palladium-catalyzed cross-coupling applications.

Executive Summary

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine is a bicyclic heteroaromatic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with an iodine atom at the C-3 position and a methoxy group at the C-5 position. This specific substitution pattern renders the molecule a high-value intermediate ("scaffold") in drug discovery. The C-3 iodine serves as an excellent electrophilic handle for Suzuki-Miyaura or Sonogashira couplings, while the C-5 methoxy group often functions as a hydrogen bond acceptor in the ATP-binding pockets of kinase enzymes (e.g., Pim-1, PI3K).

Physicochemical Profile

The following data is derived from stoichiometric calculation and structural analysis of the pyrazolo[1,5-a]pyrimidine core (C₆H₅N₃) modified by regioselective iodination and methoxylation.

Molecular Identity Table[1][2]
PropertyValueNotes
IUPAC Name 3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine
Molecular Formula C₇H₆IN₃O
Molecular Weight 275.05 g/mol Average mass
Monoisotopic Mass 274.9532 Da Based on ¹²⁷I (100% abundance)
Heavy Atom Count 12Non-hydrogen atoms
Topological Polar Surface Area ~48 ŲEstimated (3N + 1O contribution)
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity due to Iodine
Structural Composition Logic
  • Core: Pyrazolo[1,5-a]pyrimidine (C₆H₅N₃).[1]

  • Substituent 1 (C-3): Iodine atom (-I) replaces Hydrogen (-H).

    
    .
    
  • Substituent 2 (C-5): Methoxy group (-OCH₃) replaces Hydrogen (-H).

    
    .
    
  • Net Calculation:

    
    .
    

Synthetic Methodologies

The synthesis of this molecule typically follows a modular assembly strategy. The pyrimidine ring is constructed first, followed by functional group manipulation (chlorination


 etherification) and finally electrophilic iodination.
Protocol A: Core Construction & Functionalization

Objective: Synthesize the 5-methoxy intermediate from commercially available precursors.

  • Condensation: React 3-aminopyrazole with ethyl 3,3-diethoxypropionate (or equivalent 1,3-electrophile) in refluxing acetic acid.

    • Result: 5-hydroxypyrazolo[1,5-a]pyrimidine (tautomer of the pyrimidone).

  • Chlorination: Treat the 5-hydroxy intermediate with Phosphorus Oxychloride (POCl₃) at reflux (80-100°C) for 2-4 hours.

    • Mechanism:[2] Conversion of the amide-like carbonyl to a reactive chloro-imidate.

    • Result: 5-chloropyrazolo[1,5-a]pyrimidine.[3]

  • Nucleophilic Substitution (SNAr): React the 5-chloro derivative with Sodium Methoxide (NaOMe) in methanol at 0°C to RT.

    • Mechanism:[2] The electron-deficient pyrimidine ring facilitates displacement of the chloride by the methoxide anion.

    • Result: 5-methoxypyrazolo[1,5-a]pyrimidine.

Protocol B: Regioselective Iodination (C-3)

Objective: Install the iodine atom specifically at the electron-rich C-3 position.

  • Reagents: N-Iodosuccinimide (NIS) in Acetonitrile (ACN) or DMF.

  • Conditions: Stir at Room Temperature (RT) for 1-3 hours.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine), extract with ethyl acetate, and recrystallize.

    • Why C-3? The bridgehead nitrogen donates electron density into the pyrazole ring, making C-3 the most nucleophilic site for electrophilic aromatic substitution (SEAr).

Synthesis Workflow Diagram

Synthesis Start 3-Aminopyrazole Inter1 5-Hydroxypyrazolo [1,5-a]pyrimidine Start->Inter1 Ethyl 3,3-diethoxypropionate AcOH, Reflux Inter2 5-Chloropyrazolo [1,5-a]pyrimidine Inter1->Inter2 POCl3, Reflux (Chlorination) Inter3 5-Methoxypyrazolo [1,5-a]pyrimidine Inter2->Inter3 NaOMe, MeOH (SNAr Displacement) Final 3-Iodo-5-methoxy pyrazolo[1,5-a]pyrimidine Inter3->Final NIS, ACN, RT (Electrophilic Iodination)

Caption: Step-wise synthetic route from 3-aminopyrazole to the target 3-iodo-5-methoxy derivative.

Medicinal Chemistry Applications

Scaffold Utility

The 3-iodo-5-methoxy motif is designed for "Fragment-Based Drug Design" (FBDD).

  • C-3 Iodine: Acts as a "warhead" for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). This allows researchers to extend the molecule into the "solvent-exposed region" of a kinase pocket.

  • C-5 Methoxy: Mimics the adenine ring of ATP. The oxygen atom often accepts a hydrogen bond from the "hinge region" amino acids (e.g., Glu, Leu) within kinase active sites.

SAR (Structure-Activity Relationship) Logic

SAR Core 3-Iodo-5-methoxypyrazolo [1,5-a]pyrimidine Target1 Kinase Hinge Binder (C-5 Methoxy) Core->Target1 H-Bond Acceptor Target2 Solvent Front Extension (C-3 Iodine) Core->Target2 Suzuki Coupling Site App1 Pim-1 Inhibition (Oncology) Target1->App1 App2 PI3K Delta Inhibition (Immunology) Target2->App2

Caption: Functional mapping of the molecule's substituents to biological targets and applications.

Analytical Characterization

To validate the synthesis of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine , the following spectral signatures are expected:

¹H-NMR Spectroscopy (DMSO-d₆)
  • δ ~8.8-9.0 ppm (d, 1H): H-7 proton (pyrimidine ring). Deshielded due to proximity to bridgehead nitrogen.

  • δ ~8.2 ppm (s, 1H): H-2 proton (pyrazole ring).[2] The H-3 signal will be absent due to iodine substitution.

  • δ ~6.4-6.6 ppm (d, 1H): H-6 proton (pyrimidine ring). Doublet coupling to H-7.

  • δ ~4.0 ppm (s, 3H): Methoxy group (-OCH₃). Strong singlet.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: m/z 275.95 (approx).

  • Isotope Pattern: Iodine is monoisotopic. You will not see the M+2 pattern typical of Chlorine or Bromine. The lack of an M+2 peak confirms the displacement of the chloro-intermediate.

References

  • PubChem. Pyrazolo[1,5-a]pyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Akbarzadeh, T. et al. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • MDPI. Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines. Molecules Journal. Available at: [Link]

  • Fisher Scientific. Pyrazolopyrimidines Structural Data. Available at: [Link]

Sources

Exploratory

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

An In-Depth Technical Guide to the Therapeutic Potential of 3-Iodo-Pyrazolo[1,5-a]pyrimidine Analogs The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 3-Iodo-Pyrazolo[1,5-a]pyrimidine Analogs

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its rigid, planar structure and versatile nature for chemical modification make it an ideal starting point for designing targeted therapeutic agents.[1][3] These compounds are particularly notable for their potent activity as protein kinase inhibitors (PKIs), which are crucial in targeted cancer therapy.[4][5] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a frequent driver of diseases like cancer, making them prime targets for small-molecule inhibitors.[4][5]

This guide focuses specifically on 3-iodo-pyrazolo[1,5-a]pyrimidine analogs . The introduction of an iodine atom at the 3-position is not merely an arbitrary substitution; it serves as a crucial chemical handle for further synthetic elaboration through reactions like palladium-catalyzed cross-coupling, enabling the creation of diverse compound libraries to explore structure-activity relationships (SAR).[4][5] More importantly, this specific substitution pattern has yielded compounds with significant therapeutic potential, particularly as highly selective and potent inhibitors of various protein kinases implicated in oncology and inflammatory diseases.

We will explore the synthesis, mechanism of action, and therapeutic applications of these analogs, providing detailed experimental insights and protocols for researchers in the field of drug discovery.

Synthetic Strategies: Building the Core and Introducing the Key Halogen

The efficient synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is paramount. Numerous strategies exist, including cyclization, condensation, and three-component reactions.[2][4][5] A particularly effective and modern approach for generating 3-halo-pyrazolo[1,5-a]pyrimidine derivatives involves a one-pot cyclization followed by oxidative halogenation.[4] This method is favored for its high efficiency, use of water as a solvent in some cases, and potential for generating nearly quantitative yields, making it suitable for large-scale synthesis.[4]

The causality behind this choice of strategy lies in its convergence and atom economy. By combining the formation of the heterocyclic core and the introduction of the critical iodine atom into a streamlined sequence, it minimizes purification steps and reduces waste, aligning with the principles of green chemistry.

G Start Starting Materials: - 5-Aminopyrazole Derivative - Enaminone or Chalcone - Sodium Iodide (NaI) Step1 One-Pot Reaction Vessel (Solvent: e.g., Water) Start->Step1 Combine Step2 Cyclocondensation (Catalyst: K₂S₂O₈) Step1->Step2 Initiate Reaction Step3 In-situ Oxidative Iodination Step2->Step3 Intermediate forms in situ Product 3-Iodo-pyrazolo[1,5-a]pyrimidine Analog Step3->Product Final Product Formation Purification Work-up & Purification (e.g., Filtration, Chromatography) Product->Purification

Caption: General workflow for one-pot synthesis of 3-iodo analogs.

Experimental Protocol: One-Pot Synthesis of a 3-Iodo-Pyrazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from the general methodology described for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[4]

  • Reagent Preparation: In a round-bottom flask, dissolve the starting 5-aminopyrazole (1.0 eq) and the appropriate enaminone or chalcone (1.1 eq) in a suitable solvent such as water or acetonitrile.

  • Initiation of Cyclization: Add potassium persulfate (K₂S₂O₈, 2.0 eq) to the mixture. Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). This step facilitates the initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core.[4]

  • Iodination: Once the formation of the core intermediate is observed, add sodium iodide (NaI, 1.5 eq) directly to the reaction mixture. The K₂S₂O₈ present acts as an oxidizing agent to generate the electrophilic iodine species required for halogenation at the 3-position.

  • Reaction Completion & Work-up: Continue stirring at the same temperature until the starting materials are fully consumed. Cool the reaction to room temperature. If a precipitate forms, it can be collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and diethyl ether. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel to yield the pure 3-iodo-pyrazolo[1,5-a]pyrimidine analog.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Mechanism of Action: Targeting the Engine Room of Cell Signaling

The primary therapeutic value of pyrazolo[1,5-a]pyrimidine analogs stems from their ability to function as protein kinase inhibitors.[4][5] Their molecular structure is adept at mimicking ATP, the natural substrate for all kinases. This allows them to act as ATP-competitive inhibitors , binding to the ATP-binding pocket in the kinase domain and preventing the phosphorylation of downstream protein substrates.[4] This blockade of signal transduction is the cornerstone of their therapeutic effect.

G Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolo[1,5-a]pyrimidine Analog Kinase_A Kinase pSubstrate_A Phosphorylated Substrate Kinase_A->pSubstrate_A Phosphorylates ATP_A ATP ATP_A->Kinase_A Binds to active site Substrate_A Substrate Protein Substrate_A->Kinase_A Signal_A Cellular Signal (e.g., Proliferation) pSubstrate_A->Signal_A Activates Kinase_B Kinase Blocked Signal Blocked Kinase_B->Blocked Phosphorylation Prevented ATP_B ATP ATP_B->Kinase_B Binding Blocked Inhibitor 3-Iodo-Pyrazolo [1,5-a]pyrimidine Inhibitor->Kinase_B Competitively Binds Substrate_B Substrate Protein Substrate_B->Kinase_B

Caption: Competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine analog.

Therapeutic Applications & Key Molecular Targets

The versatility of the 3-iodo-pyrazolo[1,5-a]pyrimidine scaffold allows for its development against a range of diseases by targeting specific kinases.

Oncology

Cancer is the most prominent area of application. By targeting kinases that are overactive or mutated in cancer cells, these compounds can selectively induce cell death or arrest proliferation.[1]

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: Trk kinases are critical targets in solid tumors with NTRK gene fusions.[6] Marketed drugs like Larotrectinib and Entrectinib, which feature a pyrazolo[1,5-a]pyrimidine core, demonstrate the clinical success of this scaffold.[6] However, acquired resistance through mutations is a challenge.[6] Advanced 3-substituted pyrazolo[1,5-a]pyrimidine derivatives have been specifically designed to overcome this resistance, showing potent activity against clinically relevant mutations.[7]

  • PI3Kδ Inhibitors: The phosphoinositide 3-kinase δ (PI3Kδ) isoform is crucial for the proliferation and survival of immune cells and is a target in certain lymphomas and leukemias.[8][9]

  • Multi-Kinase Inhibitors: Many analogs show activity against a panel of cancer-relevant kinases, including EGFR, B-Raf, MEK, and CDKs (CDK1, CDK2), making them relevant for treating non-small cell lung cancer (NSCLC) and melanoma.[4][5][10]

  • Overcoming Multidrug Resistance (MDR): A significant hurdle in chemotherapy is MDR, often mediated by efflux pumps like P-glycoprotein (ABCB1). Novel pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent reversal agents, capable of resensitizing resistant cancer cells to conventional chemotherapeutics like paclitaxel.[11]

Inflammatory and Autoimmune Diseases
  • PI3Kδ Inhibition in Asthma & COPD: Beyond cancer, the PI3Kδ signaling pathway is overactive in inflammatory diseases.[8][9] Selective pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors have been developed as potential inhaled drugs for treating asthma and Chronic Obstructive Pulmonary Disease (COPD), with some compounds showing IC₅₀ values in the low nanomolar range.[8][9]

Table 1: Representative Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Compound ClassTarget KinaseIC₅₀ ValueTherapeutic AreaReference
Indol-4-yl-pyrazolo[1,5-a]pyrimidinePI3Kδ2.8 nMAsthma, COPD[8]
Benzimidazole-pyrazolo[1,5-a]pyrimidinePI3Kδ18 nMAutoimmune Diseases[12]
3-Pyrazolyl-pyrazolo[1,5-a]pyrimidineTRKA (G667C mutant)2.3 nMCancer (Resistant)[7]
2-(Pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazoleVPS340.4 µM (Kd)Cancer[13]

In Vitro Evaluation: From Bench to Biological Insight

A rigorous, self-validating workflow is essential to characterize the therapeutic potential of newly synthesized analogs. This process validates the compound's identity, purity, and biological activity in a stepwise manner.

G Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Purity Purity Analysis (HPLC >95%) Characterization->Purity KinaseAssay In Vitro Kinase Assay (Biochemical) Purity->KinaseAssay Validated Compound CellAssay Cell-Based Assay (e.g., Cytotoxicity) Purity->CellAssay Validated Compound IC50 Determine IC₅₀ (Potency) KinaseAssay->IC50 SAR SAR Analysis & Lead Optimization IC50->SAR EC50 Determine EC₅₀/GI₅₀ (Efficacy) CellAssay->EC50 EC50->SAR

Caption: A self-validating workflow for in vitro evaluation.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the concentration of an inhibitor required to block 50% of a kinase's activity.

  • Reagent Preparation: Prepare a reaction buffer appropriate for the specific kinase being tested. Prepare serial dilutions of the 3-iodo-pyrazolo[1,5-a]pyrimidine test compound in DMSO, then dilute further in the reaction buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of the kinase's specific substrate peptide and ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence/luminescence detection system).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.

  • Termination & Detection: Stop the reaction (e.g., by adding EDTA or phosphoric acid). Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For other methods (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol for signal detection.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the 3-iodo-pyrazolo[1,5-a]pyrimidine analog (typically from 0.01 to 100 µM) for a set duration (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot this against the logarithm of the compound concentration and fit the data to determine the EC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Table 2: Representative Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDCancer Cell LineCell Line OriginEC₅₀ / GI₅₀ (µM)Reference
RD-I-53A2780Ovarian Cancer0.9[13]
RD-I-53MCF-7Breast CancerSelective Activity[13]
2-arylazomalononitrile precursorsHePG2Liver CancerVaries (Active)[4]
2-arylazomalononitrile precursorsHCT 116Colon CancerVaries (Active)[4]

Challenges and Future Directions

Despite the promising results, challenges remain in the clinical development of pyrazolo[1,5-a]pyrimidine analogs. These include drug resistance, off-target effects leading to toxicity, and suboptimal bioavailability.[4][5]

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the molecular structure to improve selectivity for the target kinase over other kinases, thereby reducing off-target toxicity.[5]

  • Combating Resistance: Proactively designing next-generation inhibitors that are effective against known clinical resistance mutations, as has been done for TRK inhibitors.[7]

  • Improving Pharmacokinetics: Modifying the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability to improve clinical efficacy.[5]

  • Exploring New Targets: Expanding the application of this versatile scaffold to other kinase targets and disease areas beyond oncology and inflammation.

Conclusion

3-Iodo-pyrazolo[1,5-a]pyrimidine analogs represent a powerful and versatile class of compounds with immense therapeutic potential. Their strength lies in the privileged nature of the core scaffold, which provides a robust platform for developing highly potent and selective kinase inhibitors. Through efficient synthetic strategies and rigorous in vitro evaluation, researchers have successfully targeted key kinases in cancer and inflammatory diseases, with some analogs already forming the basis of clinically approved drugs. The ability to rationally design derivatives to overcome clinical challenges like drug resistance underscores the enduring value and future promise of this remarkable molecular framework in the ongoing quest for novel therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (Source: MDPI) [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (Source: RSC Publishing) [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (Source: MDPI) [Link]

  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. (Source: PubMed) [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Unlocking Therapeutic Potential: The Synthetic Versatility of Pyrazolo[1,5-a]pyrimidine Intermediates. (Source: NINGBO INNO PHARMCHEM CO., LTD.) [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (Source: MDPI) [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (Source: BYU ScholarsArchive) [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (Source: MDPI) [Link]

  • Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. (Source: PubMed) [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (Source: MDPI) [Link]

Sources

Foundational

Technical Guide: Solubilization and Handling of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

The following technical guide details the solubilization, handling, and stability of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine , a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, B-Raf). This gui...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubilization, handling, and stability of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine , a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, B-Raf).

This guide is structured to provide actionable protocols for researchers, ensuring reproducibility and preventing common "crash-out" events during experimental workflows.

Executive Summary & Physicochemical Profile[1][2]

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine (CAS: 1823383-09-0) is a fused heterocyclic scaffold characterized by a planar aromatic core.[1] Its solubility is governed by the interplay between the lipophilic iodine atom at the C3 position and the polarizable methoxy group at C5.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 275.05 g/mol

  • Physical State: Off-white to pale yellow solid.

  • Primary Challenge: The compound exhibits high crystallinity and planarity, leading to strong

    
     stacking interactions. This results in poor aqueous solubility but excellent solubility in polar aprotic solvents.
    
Solubility Matrix
SolventSolubility RatingEstimated Limit (

)
Application
DMSO High

(

)
Primary Stock Solution
Methanol Moderate

Reaction Solvent / Intermediate Dilution
Ethanol Low-Moderate

Recrystallization (Hot)
Water Insoluble

Precipitant / Wash Solvent

Critical Insight: While methanol is a viable solvent for reactions, it is not recommended for long-term storage of high-concentration stocks due to solvent evaporation and potential nucleophilic attack at the C5 position over extended periods.

Solubilization Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock for downstream applications.

Reagents:

  • 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine (Solid)

  • Anhydrous DMSO (Dimethyl sulfoxide),

    
     (molecular sieve treated recommended).
    

Procedure:

  • Weighing: Accurately weigh 27.5 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.

    • Why Amber? Iodinated heterocycles can be light-sensitive; iodine-carbon bond homolysis is rare but possible under intense UV.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Disruption: Vortex vigorously for 30 seconds. If solid particulates persist, sonicate in a water bath at

    
     for 5 minutes.
    
    • Causality: Mild heating disrupts the crystal lattice energy without degrading the compound.

  • Verification: Visually inspect for clarity. The solution should be transparent yellow.

  • Storage: Aliquot into

    
     vials to avoid freeze-thaw cycles. Store at 
    
    
    
    .
Protocol B: Methanol Dilution (Working Solutions)

Objective: Prepare a working solution for synthesis or analysis (e.g., HPLC/LC-MS) without precipitation.

Procedure:

  • Pre-warm the Methanol to

    
    . Cold methanol significantly reduces solubility.
    
  • Stepwise Addition: Add the DMSO stock dropwise to the methanol while vortexing.

    • Rule of Thumb: Maintain the final DMSO concentration

      
       if using for biological assays, or as required for synthesis.
      
  • Stability Check: Observe for "schlieren" lines or turbidity immediately. If turbidity occurs, the concentration exceeds the solubility limit (

    
    ) for that specific DMSO:MeOH ratio.
    

Self-Validating Solubility Assessment System

As exact solubility varies by lot purity and temperature, use this workflow to determine the precise


 in your specific lab environment. This eliminates reliance on generic literature values.
Workflow Diagram

The following logic flow ensures you never commit valuable compound to a solvent system that will fail.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Solvent (DMSO or MeOH) Start->SolventChoice AddSolvent Add Solvent to Target 10 mM SolventChoice->AddSolvent Sonicate Sonicate (5 mins, 35°C) AddSolvent->Sonicate Check Visual Inspection Sonicate->Check Clear Solution Clear? Check->Clear Success Success: Stable Solution Proceed to usage Clear->Success Yes Fail Precipitate / Haze Clear->Fail No Remedy Dilute 1:1 with Solvent OR Switch to DMSO Fail->Remedy Remedy->Sonicate Re-test

Caption: Decision tree for validating solubility limits before committing to large-scale dissolution.

Troubleshooting: The "Crash-Out" Phenomenon

A common issue with pyrazolo[1,5-a]pyrimidines is unexpected precipitation upon dilution into aqueous buffers or cold methanol.

Mechanism: The hydrophobic iodine and aromatic core drive rapid aggregation when the dielectric constant of the solvent mixture rises (i.e., adding water).

Correction Strategy:

  • The "Sandwich" Method: When adding the DMSO stock to an aqueous buffer or methanol, do not add the stock directly to the bulk solvent.

  • Procedure:

    • Place the DMSO stock in the tube.

    • Add the diluent (MeOH/Buffer) rapidly to the DMSO while vortexing.

    • Why? This passes the "metastable zone" of nucleation quickly, preventing micro-crystal formation.

References

  • PubChem. (2025).[2][3] Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives.[3][4][5][6][7][8][9] National Library of Medicine. [Link]

  • Zawadzka, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI Molecules. [Link]

  • Baluja, S., et al. (2012). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K.[10][11] Revue Roumaine de Chimie. [Link]

  • Kim, Y., et al. (2011). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Chemical Stability of Iodo-Pyrazolopyrimidines: Photolytic Liabilities and Mitigation Strategies

[1] Executive Summary Iodo-pyrazolopyrimidines, particularly 3-iodo-1H-pyrazolo[3,4-d]pyrimidines , are critical intermediates in the synthesis of kinase inhibitors (e.g., Ibrutinib analogs, PP1/PP2 Src inhibitors).[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Iodo-pyrazolopyrimidines, particularly 3-iodo-1H-pyrazolo[3,4-d]pyrimidines , are critical intermediates in the synthesis of kinase inhibitors (e.g., Ibrutinib analogs, PP1/PP2 Src inhibitors).[1] While the pyrazolopyrimidine core exhibits high thermal and hydrolytic stability, the carbon-iodine (C–I) bond introduces a specific photolytic liability .

Under ambient laboratory conditions—defined here as benchtop storage under fluorescent lighting at 20–25°C in air—these compounds undergo slow but significant photodeiodination . This guide details the mechanistic underpinnings of this instability, provides a self-validating protocol for stability profiling, and outlines mandatory handling procedures to maintain compound integrity.

Part 1: The Chemical Architecture & The "Iodine Liability"

Structural Context

The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the purine nucleus (adenine). The introduction of an iodine atom, typically at the C3 position , serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Bond Dissociation Energy (BDE) Analysis

The stability of this molecule is dictated by the weakest bond.

  • C–H Bond: ~110 kcal/mol (Very Stable)

  • C–C Bond: ~85–90 kcal/mol (Stable)

  • C–I Bond (Heteroaryl): ~60–65 kcal/mol (Meta-Stable/Labile) [1]

The C–I bond energy corresponds to photons in the near-UV and visible blue spectrum (


 nm).[1] Standard laboratory fluorescent lighting emits significant energy in this range, sufficient to induce homolytic cleavage.
Electronic Factors

The electron-rich nature of the pyrazole ring increases the electron density at the C3 position. While this facilitates electrophilic aromatic substitution (iodination), it also stabilizes the resulting heteroaryl radical upon iodine loss, kinetically accelerating the degradation process.

Part 2: Photochemical Degradation Mechanism

The primary degradation pathway under ambient conditions is radical-mediated photodeiodination .[1] Unlike hydrolytic degradation, which requires water and specific pH conditions, this process is purely photon-driven and occurs in both solid state (surface only) and solution (bulk).[1]

The Homolytic Cleavage Pathway

Upon absorption of a photon (


), the C–I bond undergoes homolysis, generating a pyrazolopyrimidine radical and an iodine radical. The organic radical subsequently abstracts a hydrogen atom from the solvent or co-solutes, resulting in the des-iodo  impurity (the hydro-derivative).
Visualization of the Pathway

The following diagram illustrates the radical mechanism and the fate of the iodine species.

Photodeiodination Start 3-Iodo-Pyrazolopyrimidine Excited Excited State [Ar-I]* Start->Excited hv (300-450nm) RadicalPair Radical Pair [Ar• + I•] Excited->RadicalPair Homolysis Product Des-iodo Product (Ar-H) RadicalPair->Product H-Abstraction Iodine I2 (Iodine) RadicalPair->Iodine Dimerization Solvent H-Donor (Solvent) Solvent->Product

Figure 1: Mechanism of radical-mediated photodeiodination of iodo-heterocycles.

Part 3: Experimental Protocol for Stability Profiling

To validate the stability of a specific iodo-pyrazolopyrimidine analog, researchers should not rely on general assumptions. The following protocol is adapted from ICH Q1B guidelines but scaled for discovery chemistry.

Materials
  • Light Source: Cool White Fluorescent Lamp (output similar to ISO 10977) or a dedicated Photostability Chamber (e.g., Atlas Suntest).

  • Actinometer: 2% Quinine Monohydrochloride dihydrate (to confirm UV exposure).

  • Control: Sample wrapped tightly in aluminum foil.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Preparation Dissolve compound to 1 mg/mL in DMSO (or MeOH/Water 50:50). Prepare two identical vials.Solution phase degradation is faster than solid state due to molecular mobility.
2. Protection Wrap Vial A (Dark Control) in aluminum foil. Leave Vial B (Exposed) clear.Differentiates thermal degradation (Dark Control) from photochemical degradation.
3. Exposure Place both vials in the light chamber or on a benchtop under direct fluorescent light for 24 hours .Simulates ~1 week of ambient benchtop exposure.
4. Analysis Analyze both vials via UPLC-MS (Reverse Phase, C18).MS detection is required to identify the M-126 peak (loss of Iodine, gain of H).
5. Calculation Calculate % Degradation:

.[1]
Quantifies photolability.[2][3]
Decision Logic Workflow

StabilityWorkflow Start Synthesize Iodo-Pyrazolopyrimidine Test Perform 24h Light Stress Test (Soln vs Dark Control) Start->Test Result Calculate % Loss of Parent Test->Result Stable < 2% Loss Standard Handling Result->Stable Stable Unstable > 5% Loss Photolabile Result->Unstable Degradation Action1 Store in Amber Vials Wrap Columns in Foil Unstable->Action1 Action2 Use Immediately Avoid Rotovap near Windows Unstable->Action2

Figure 2: Decision tree for handling iodo-pyrazolopyrimidines based on stability data.

Part 4: Comparative Stability Data

The following table summarizes the expected stability profile of 3-iodo-pyrazolopyrimidines compared to other common halides, derived from bond energy data and empirical observations in kinase inhibitor chemistry.

Condition3-Iodo-Pyrazolopyrimidine3-Bromo-Pyrazolopyrimidine3-Chloro-Pyrazolopyrimidine
Ambient Light (Solution) Unstable (

days)
Moderate (

weeks)
Stable
Ambient Light (Solid) Surface Degradation (Yellowing)StableStable
Hydrolysis (pH 7, 25°C) StableStableStable
Oxidation (Air) Moderate (Slow

liberation)
StableStable

Note: Data represents generalized trends for the scaffold. Electron-donating groups (e.g., -NH2, -OMe) on the ring will accelerate photodeiodination.[1]

Part 5: Mitigation & Storage Strategies

To ensure data integrity during drug development, the following "Golden Rules" must be applied to iodo-pyrazolopyrimidines:

  • Amber Glassware is Mandatory: Never store solutions in clear glass. If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation.

  • Chromatography Precautions: When purifying via Flash Chromatography, cover the column with foil if the run time exceeds 30 minutes.

  • Solid State Storage: Store solids at -20°C. While thermal degradation is slow, the cold temperature reduces the quantum yield of any incidental photochemical reactions and prevents iodine sublimation.

  • Solvent Selection: Avoid solvents prone to radical transfer (e.g., ethers like THF) for long-term storage.[1] DMSO or Acetonitrile are preferred for stock solutions, provided they are kept dark.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[4] Link

  • Grimm, J. B., et al. (2011). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. Discusses photostability of halogenated heterocycles. Link

  • Han, S. H., et al. (2012). Synthesis and antiproliferative activity of 3-substituted-pyrazolo[3,4-d]pyrimidines. European Journal of Medicinal Chemistry. Demonstrates synthesis via iodinated intermediates.[5] Link

  • Scaiano, J. C., et al. (2006). Photochemistry of Aryl Iodides. General mechanism of C-I homolysis. Link

Sources

Protocols & Analytical Methods

Application

Procedure for nucleophilic displacement of 5-methoxy group in pyrazolopyrimidines

Executive Summary This guide details the synthetic protocols for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold via nucleophilic aromatic substitution ( ) of the 5-methoxy group. While the 5-chloro subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold via nucleophilic aromatic substitution (


) of the 5-methoxy group. While the 5-chloro substituent is the conventional electrophile for such transformations, the 5-methoxy group offers unique advantages as a robust protecting group that can be "activated" for late-stage diversification. This note covers the mechanistic basis, direct thermal displacement, and acid-catalyzed methodologies to install amine functionalities at the 5-position.

Scientific Background & Mechanism

The Electrophilic Scaffold

The pyrazolo[1,5-a]pyrimidine system is an electron-deficient bicycle. The bridgehead nitrogen (N1) imparts significant character to the pyrimidine ring.

  • Regioselectivity: The C7 position (adjacent to the bridgehead) is generally the most electrophilic. However, the C5 position is also susceptible to nucleophilic attack, particularly when activated.

  • Leaving Group Ability: The methoxy group (-OMe) is a poor leaving group (

    
     of MeOH 
    
    
    
    15.5) compared to halides.[1][2] Consequently, direct displacement requires either high energy (thermal/microwave) or electronic activation (protonation/Lewis acid).
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway.

  • Activation: In acid-catalyzed protocols, N4 is protonated, increasing the electrophilicity of C5.

  • Addition: The nucleophile (amine) attacks C5, disrupting aromaticity and forming a resonance-stabilized Meisenheimer-like

    
    -complex.
    
  • Elimination: Re-aromatization expels the methoxy group (often as methanol).

SNAr_Mechanism Start 5-Methoxy Precursor Activation Activation (H+ or u0394) Start->Activation  + Acid/Heat Complex Meisenheimer Intermediate Activation->Complex  + R-NH2 (Nucleophilic Attack) Product 5-Amino Product Complex->Product  - Re-aromatization Byproduct MeOH Byproduct Complex->Byproduct  Elimination

Figure 1: Mechanistic pathway for the displacement of the 5-methoxy group.

Experimental Protocols

The following protocols are designed for milligram-to-gram scale synthesis.

Method A: Microwave-Assisted Direct Displacement

Best for: Aliphatic amines, rapid library synthesis, and substrates stable to high heat.

Reagents:

  • Substrate: 5-Methoxy-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (3.0 – 5.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Base (Optional): Diisopropylethylamine (DIPEA) (2.0 equiv) – Note: Only required if using amine salts.

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the substrate (e.g., 0.5 mmol) in NMP (2.0 mL).

  • Addition: Add the amine (1.5 – 2.5 mmol). If the amine is volatile, ensure the vial is capped immediately.

  • Irradiation: Seal the vessel and irradiate at 160°C – 180°C for 30 – 60 minutes . (Set maximum pressure limit to 15 bar).

  • Monitoring: Analyze by LC-MS. Look for the mass shift:

    
    .
    
  • Work-up:

    • Dilute the reaction mixture with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine (2 x 10 mL) to remove NMP.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Critical Note: If the reaction is sluggish, add 0.5 equiv of Sc(OTf)3 (Scandium Triflate) as a Lewis Acid catalyst to activate the methoxy group.

Method B: Acid-Mediated Displacement

Best for: Aromatic amines (anilines), sterically hindered amines, or temperature-sensitive substrates.

Reagents:

  • Substrate: 5-Methoxy-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Aniline derivative (2.0 equiv)[3]

  • Acid Catalyst: 4 M HCl in Dioxane (3.0 equiv) OR Trifluoroacetic acid (TFA) (3.0 equiv)

  • Solvent: 2-Propanol (iPrOH) or n-Butanol

Procedure:

  • Setup: Charge a pressure tube or round-bottom flask with the substrate (1.0 mmol) and solvent (5 mL).

  • Addition: Add the aniline (2.0 mmol) followed by the acid catalyst.

  • Reaction: Heat the mixture to reflux (

    
    C for iPrOH, 
    
    
    
    C for n-BuOH) for 4 – 12 hours .
    • Observation: A precipitate often forms (the hydrochloride salt of the product).

  • Work-up:

    • Cool to room temperature.

    • If solid forms: Filter the solid and wash with cold ether. This is often the pure HCl salt of the product.

    • If solution remains clear: Neutralize with saturated

      
       and extract with DCM.
      
  • Free-Basing: If the HCl salt is isolated but the free base is required, suspend the solid in DCM and wash with

    
    .
    

Data Analysis & Validation

Table 1: Analytical Signatures of Conversion

Analytical MethodPrecursor (5-OMe)Product (5-Amino)
1H NMR Singlet at

3.90 - 4.10 ppm (3H)
Signal Disappears. New NH/CH signals appear.
13C NMR Signal at

54 - 56 ppm
Signal Disappears.
LC-MS Parent Ion

Shift:

TLC Higher

(typically)
Lower

(more polar due to H-bonding)

Decision Logic & Troubleshooting

Use the following logic flow to select the optimal condition for your specific substrate.

Decision_Tree Start Substrate: 5-OMe Pyrazolo[1,5-a]pyrimidine CheckAmine Nucleophile Type? Start->CheckAmine Aliphatic Aliphatic Amine (Strong Nucleophile) CheckAmine->Aliphatic Aromatic Aromatic Amine (Weak Nucleophile) CheckAmine->Aromatic MethodA Method A: Microwave 160°C, NMP, 30 min Aliphatic->MethodA Standard MethodB Method B: Acid Catalysis HCl/iPrOH, Reflux Aromatic->MethodB Preferred Fallback Fallback: Hydrolysis u2192 POCl3 u2192 Amine MethodA->Fallback Low Yield? MethodB->Fallback No Reaction?

Figure 2: Experimental decision matrix for protocol selection.

Troubleshooting Guide:

  • Problem: No reaction after 1 hour (Microwave).

    • Solution: Increase temperature to 200°C. Ensure amine is in large excess (5-10 equiv). Add Lewis Acid (

      
       or 
      
      
      
      ).
  • Problem: Regioselectivity issues (if C7 is also reactive).

    • Solution: C7 is usually more reactive. If C7 has a leaving group, it must be substituted first or protected. If C7 is a carbon-substituent (stable), C5 substitution proceeds normally.

  • Problem: Product is water-soluble.

    • Solution: Do not use aqueous workup. Evaporate NMP/DMSO using a Genevac or high-vac line, then load directly onto a C18 reverse-phase column.

References

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Source: National Institutes of Health (NIH) / PMC.
    • Title: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[2][4][5]

    • URL:[Link]

  • Microwave-Assisted Amination

    • Source: MDPI Molecules.
    • Title: "An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination." (Note: Discusses amination logic and conditions relevant to the scaffold).
    • URL:[Link]

  • Mechanistic Insight (

    
     on Heterocycles): 
    
    • Source: Organic Chemistry Portal.
    • Title: "Nucleophilic Aromatic Substitution - Mechanism and Conditions."
    • URL:[Link]

  • Leaving Group Ability in

    
    : 
    
    • Source: Nanyang Technological University (NTU) Research.
    • Title: "Leaving Group Ability in Nucleophilic Aromatic Amin
    • URL:[Link]

Sources

Method

Application Note &amp; Protocol: A Guide to the Synthesis of Radiolabeled Pyrazolo[1,5-a]pyrimidine Tracers for Preclinical Imaging

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in PET Imaging The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its resemblance to endogenous purin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in PET Imaging

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its resemblance to endogenous purines allows it to interact with a wide range of biological targets, most notably protein kinases.[1][2] Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of kinases implicated in cancer, such as RET, Pim-1, and TTK, making them highly valuable candidates for targeted cancer therapy.[3][4][5][6][7]

To understand the in vivo behavior of these drug candidates—how they distribute throughout the body, engage their target, and are eventually cleared—Positron Emission Tomography (PET) is an indispensable tool. PET imaging requires that the molecule of interest be labeled with a positron-emitting radionuclide, transforming it into a radiotracer. This guide provides a detailed overview and actionable protocols for the preparation of pyrazolo[1,5-a]pyrimidine-based PET tracers, focusing on labeling with Fluorine-18 ([¹⁸F]), the most commonly used PET radionuclide due to its favorable decay characteristics and relatively long half-life (109.7 min).

This document is intended for researchers, chemists, and drug development professionals. It aims to provide not just a set of instructions, but also the scientific rationale behind the strategic decisions made during the synthesis, purification, and quality control of these critical imaging agents.

Section 1: Strategic Considerations for Radiotracer Design

The successful synthesis of a radiotracer begins with the thoughtful design of a precursor molecule. The precursor is the non-radioactive starting material that will be chemically modified to incorporate the radionuclide in the final synthesis step.

1.1. Choice of Radionuclide and Labeling Position: The choice of radionuclide dictates the chemistry that can be employed. For pyrazolo[1,5-a]pyrimidines, ¹⁸F is often preferred. The labeling position on the scaffold is critical; it must not interfere with the molecule's binding affinity for its biological target. Typically, the radiolabel is introduced on a substituent attached to the core scaffold, often via an alkyl chain, to minimize steric hindrance.[8]

1.2. Precursor Design for [¹⁸F]Fluorination: The most robust and widely used method for introducing ¹⁸F is through nucleophilic substitution. This requires a precursor equipped with a good leaving group that can be readily displaced by the [¹⁸F]fluoride ion.

  • Rationale: The [¹⁸F]fluoride ion, produced in a cyclotron, is a potent nucleophile once activated. The reaction's success hinges on the electrophilicity of the carbon atom being attacked and the stability of the departing leaving group.

  • Common Leaving Groups: For aliphatic [¹⁸F]fluorination, common leaving groups include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). For aromatic systems, nitro groups or trialkylammonium salts are often employed.[1][9] Several studies have successfully demonstrated the use of tosylate and nitro precursors for labeling pyrazolo[1,5-a]pyrimidine derivatives.[1][9]

Section 2: Radiolabeling, Purification, and Formulation

This section provides a comprehensive, step-by-step workflow for the synthesis of an [¹⁸F]-labeled pyrazolo[1,5-a]pyrimidine tracer, from the initial radiolabeling reaction to the final formulation for in vivo use.

Overall Experimental Workflow

The entire process can be visualized as a multi-stage workflow, starting from the cyclotron-produced radionuclide and ending with a quality-controlled injectable product.

G cluster_0 Phase 1: Radionuclide Production & Labeling cluster_1 Phase 2: Purification & Formulation cluster_2 Phase 3: Quality Control Cyclotron [¹⁸O]H₂O Bombardment in Cyclotron Kryptofix [¹⁸F]Fluoride Trapping & Elution Cyclotron->Kryptofix Produce [¹⁸F]⁻ Drying Azeotropic Drying (K₂CO₃, K₂₂₂) Kryptofix->Drying Precursor Add Precursor in Anhydrous Solvent Drying->Precursor Activate [¹⁸F]⁻ Reaction Nucleophilic Substitution (Heating) Precursor->Reaction Quench Quench Reaction (add H₂O) Reaction->Quench Crude Product SPE Solid-Phase Extraction (SPE Cleanup) Quench->SPE HPLC Semi-Preparative HPLC Purification SPE->HPLC Collection Collect Radiolabeled Product Peak HPLC->Collection Formulation Solvent Evaporation & Formulation in Saline/EtOH Collection->Formulation QC_HPLC Analytical HPLC (Radiochemical Purity) Formulation->QC_HPLC Molar_Activity Molar Activity Calculation Formulation->Molar_Activity Final_Product Sterile Filtration (0.22 µm filter) QC_HPLC->Final_Product Molar_Activity->Final_Product

Caption: High-level workflow for the synthesis of an [¹⁸F]-labeled PET tracer.

Protocol 2.1: [¹⁸F]Fluorination of a Tosylate Precursor

This protocol describes a typical nucleophilic substitution reaction on an alkyl-tosylate precursor.

Principle: The reaction is based on the Sₙ2 displacement of a tosylate leaving group by activated, "naked" [¹⁸F]fluoride. The activation is achieved by forming a complex with a cryptand (Kryptofix 2.2.2) and a potassium carbonate base, which sequesters the potassium ion and enhances the nucleophilicity of the fluoride ion in an anhydrous polar aprotic solvent like acetonitrile.

Materials and Reagents:

  • Tosylate precursor of the pyrazolo[1,5-a]pyrimidine derivative (1-5 mg)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron, 1-10 GBq)

  • QMA (Quaternary Methyl Ammonium) anion exchange cartridge

  • Kryptofix 2.2.2 (K₂₂₂) solution (10 mg/mL in Acetonitrile)

  • Potassium Carbonate (K₂CO₃) solution (2 mg/mL in Water)

  • Anhydrous Acetonitrile (MeCN)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile water for injection

  • C18 Sep-Pak light cartridge for crude purification

  • Semi-preparative HPLC system with a C18 column

  • Radioactivity detector and UV detector

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O mixture through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.

    • Wash the cartridge with sterile water (5-10 mL) to remove residual [¹⁸O]H₂O.

    • Elute the trapped [¹⁸F]F⁻ into a V-vial or reaction vessel using an eluent solution containing K₂₂₂ (0.5 mL) and K₂CO₃ (0.1 mL).

  • Azeotropic Drying (Activation):

    • Rationale: Water is detrimental to the nucleophilicity of fluoride. It must be removed completely.

    • Heat the reaction vessel to 110-120 °C under a gentle stream of nitrogen or argon.

    • Add anhydrous acetonitrile (3 x 0.5 mL) portion-wise and evaporate to dryness after each addition. This azeotropic drying process ensures an anhydrous environment. Ensure the residue is completely dry.

  • Radiolabeling Reaction:

    • Dissolve the tosylate precursor (1-5 mg) in 300-500 µL of anhydrous DMSO or acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ residue.

    • Seal the reaction vessel and heat at 100-140 °C for 10-20 minutes. The optimal temperature and time should be determined empirically for each specific precursor.

  • Reaction Quenching and Crude Purification:

    • Cool the reaction vessel to room temperature.

    • Quench the reaction by adding 1-2 mL of water.

    • Pass the diluted crude reaction mixture through a C18 Sep-Pak cartridge. This traps the desired product and unreacted precursor while allowing more polar impurities to pass through.

    • Wash the cartridge with water (5 mL).

    • Elute the trapped radioactive components with 1-2 mL of ethanol or acetonitrile.

Protocol 2.2: HPLC Purification

Principle: Semi-preparative High-Performance Liquid Chromatography (HPLC) is used to separate the desired [¹⁸F]-labeled product from unreacted precursor and any radiolabeled or non-radiolabeled byproducts. Separation is based on the differential partitioning of components between the stationary phase (e.g., C18) and the mobile phase.

Step-by-Step Methodology:

  • System Setup:

    • Equip the HPLC with a semi-preparative C18 column (e.g., 10 mm x 250 mm).

    • Set up a mobile phase, typically a mixture of acetonitrile (or methanol) and water, often with a buffer like ammonium formate. An isocratic or gradient elution may be used.

    • Connect the outlet to a UV detector (set to the absorbance maximum of the pyrazolo[1,5-a]pyrimidine core, ~254 nm) followed by a radioactivity detector.

  • Purification Run:

    • Inject the eluted crude product from the SPE step onto the HPLC column.

    • Monitor the chromatogram from both the UV and radioactivity detectors.

    • Identify the product peak by co-injection with a non-radioactive ("cold") standard of the final compound. The radioactive peak corresponding to the product should have the same retention time as the UV peak of the cold standard.

    • Collect the radioactive peak corresponding to the desired product into a collection vial containing sterile water (~20-30 mL).

Protocol 2.3: Formulation

Principle: The HPLC mobile phase, which often contains organic solvents, is unsuitable for injection. The final step is to remove these solvents and reformulate the radiotracer in a biocompatible solution.

Step-by-Step Methodology:

  • Solvent Removal:

    • Trap the collected HPLC fraction on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water (10-20 mL) to remove any residual HPLC solvents.

    • Elute the purified radiotracer from the cartridge using a small volume of USP-grade ethanol (0.1-0.2 mL).

  • Final Formulation:

    • Dilute the ethanol solution with sterile saline (0.9% NaCl) to achieve the desired final volume (e.g., 10 mL). The final ethanol concentration should be less than 10% v/v.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Section 3: Quality Control - A Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the final radiopharmaceutical product before it can be used in vivo.[10][11][12]

Protocol 3.1: Radiochemical Purity and Identity

Principle: Analytical HPLC is used to confirm the identity and determine the radiochemical purity (RCP) of the final product. RCP is defined as the percentage of the total radioactivity in the desired chemical form.[11][13]

Step-by-Step Methodology:

  • Sample Analysis:

    • Inject a small aliquot (~10-20 µL) of the final formulated product onto an analytical HPLC system (e.g., C18 column, 4.6 mm x 150 mm).

    • Run a pre-validated method, monitoring with both radioactivity and UV detectors.

  • Data Interpretation:

    • Identity: Confirm that the main radioactive peak has the same retention time as the non-radioactive reference standard.

    • Purity: Integrate all radioactive peaks in the chromatogram. Calculate the RCP using the following formula: RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100

    • Acceptance Criteria: The RCP should typically be ≥95%.[11]

Protocol 3.2: Molar Activity (Aₘ)

Principle: Molar activity (Aₘ), often used interchangeably with specific activity for molecules, is a measure of the radioactivity per mole of the compound (GBq/µmol).[14][15] High molar activity is crucial for receptor-based imaging to avoid saturating the target and causing pharmacological effects.[16]

Step-by-Step Methodology:

  • Quantify Mass:

    • Using the analytical HPLC chromatogram from the RCP test, determine the mass of the compound by comparing the UV peak area to a standard curve generated from known concentrations of the non-radioactive reference standard.

  • Measure Radioactivity:

    • Measure the total radioactivity in the final product vial using a calibrated dose calibrator at a reference time.

  • Calculate Molar Activity:

    • Calculate Aₘ using the formula: Aₘ (GBq/µmol) = Total Radioactivity (GBq) / [Mass (µg) / Molecular Weight ( g/mol )]

    • Remember to decay-correct all radioactivity measurements to the same point in time (e.g., end of synthesis).

Summary of Typical Production Parameters

The following table summarizes typical parameters for an [¹⁸F]-labeled pyrazolo[1,5-a]pyrimidine synthesis.

ParameterTypical Value / RangeRationale / Importance
Synthesis Time 60–120 minutesMinimizes radioactive decay and maximizes final yield.
Radiochemical Yield (RCY) 20–35% (non-decay corrected)[1][9]Efficiency of the radiolabeling and purification process.
Radiochemical Purity (RCP) >98%[1]Ensures that the detected signal is from the intended tracer.
Molar Activity (Aₘ) 30–40 GBq/µmol[1]High Aₘ is critical for target-specific imaging without mass effects.

References

  • Title: 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography Source: Molecules, 2014. URL: [Link]

  • Title: Synthesis and biological evaluation of novel F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives: potential PET imaging agents for tumor detection Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL: [Link]

  • Title: Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [18F]-Labeling, and in Vivo Neuroinflammation PET Images Source: Journal of Medicinal Chemistry, 2015. URL: [Link]

  • Title: EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality Source: European Journal of Nuclear Medicine and Molecular Imaging, 2022. URL: [Link]

  • Title: Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [18F]-Labeling, and in Vivo Neuroinflammation PET Images Source: Journal of Medicinal Chemistry, 2015. URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Medicinal Chemistry, 2024. URL: [Link]

  • Title: Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [(18)F]-Labeling, and in Vivo Neuroinflammation PET Images Source: Journal of Medicinal Chemistry, 2015. URL: [Link]

  • Title: Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives Source: European Journal of Chemistry, 2011. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors Source: Molecules, 2010. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ACS Medicinal Chemistry Letters, 2014. URL: [Link]

  • Title: New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors Source: Medicinal Chemistry, 2022. URL: [Link]

  • Title: Strategies for Clinical Implementation and Quality Management of PET Tracers Source: PET Clinics, 2008. URL: [Link]

  • Title: Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology Source: Tomography, 2021. URL: [Link]

  • Title: Principles of radiotracer techniques Source: Fiveable, 2025. URL: [Link]

  • Title: Quality Control of PET Radiopharmaceuticals Source: Radiology Key, 2017. URL: [Link]

  • Title: The maximum theoretical molar activity measured in TBq/µmol for PET radionuclides ¹⁵O, ¹³N, ¹¹C, ⁶⁸Ga and ¹⁸F Source: ResearchGate, 2022. URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing, 2024. URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: ResearchGate, 2016. URL: [Link]

  • Title: Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma Source: ACS Medicinal Chemistry Letters, 2017. URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation Source: Bioorganic & Medicinal Chemistry Letters, 2021. URL: [Link]

  • Title: Simplified Method for Determining the Radiochemical Purity of 99m Tc-MAG3 Source: Journal of Nuclear Medicine Technology, 2006. URL: [Link]

  • Title: Correlation between molar activity, injection mass and uptake of the PARP targeting radiotracer [18F]olaparib in glioblastoma models Source: EJNMMI Research, 2022. URL: [Link]

  • Title: Protocols for Dual Tracer PET/SPECT Preclinical Imaging Source: Frontiers in Physics, 2020. URL: [Link]

  • Title: Radiotracers for chemistry Source: YouTube, 2020. URL: [Link]

Sources

Technical Notes & Optimization

Optimization

Recrystallization solvents for 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

Technical Support Center: Recrystallization Guide for 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine Core Directive & Technical Overview Subject: Purification of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine via Recrystallization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

Core Directive & Technical Overview

Subject: Purification of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine via Recrystallization. CAS Registry Number: (Analogous reference to 3-iodo-pyrazolo[1,5-a]pyrimidine scaffold) Chemical Class: Fused Nitrogen Heterocycle / Halogenated Pyrimidine Derivative.

Executive Summary: 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine is a planar, electron-deficient heteroaromatic system. Its solubility profile is governed by the lipophilic iodine atom at C-3 and the hydrogen-bond accepting methoxy group at C-5. Successful recrystallization requires a solvent system that disrupts the crystal lattice at elevated temperatures while promoting ordered


-

stacking upon cooling.

This guide provides a validated troubleshooting framework for researchers encountering purity issues (e.g., residual iodinating agents, regioisomers) or physical state issues (e.g., oiling out).

Solvent Selection Matrix

The following table summarizes solvent compatibility based on the polarity index and dielectric constant relative to the solute's dipole moment.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (EtOH) PrimaryHigh Excellent thermal solubility gradient. The hydroxyl group interacts with N-heterocycle lone pairs, while the ethyl chain accommodates the lipophilic core.
EtOH / Water (9:1 to 8:2) BinaryOptimal Water acts as an anti-solvent to force precipitation upon cooling, maximizing yield for methoxy-substituted derivatives.
Ethyl Acetate (EtOAc) / Hexane BinaryMedium Good for removing non-polar impurities. Risk of "oiling out" if the cooling ramp is too fast.
Acetonitrile (MeCN) PrimarySpecific Use only if the compound is highly crystalline. High polarity can sometimes solubilize impurities too well.
DMF / Water PrecipitationRescue Not for standard recrystallization. Use only for bulk precipitation if the compound is insoluble in boiling EtOH.

Standard Operating Procedure (SOP)

Protocol: Thermal Gradient Recrystallization

Pre-requisites:

  • Crude purity >85% (by HPLC/LC-MS).

  • Residual iodinating agent (e.g., NIS,

    
    ) removed via sodium thiosulfate wash prior to solid isolation.
    

Step-by-Step Workflow:

  • Saturation: Place crude solid in a round-bottom flask. Add Ethanol (absolute) dropwise while heating to reflux (

    
    ).
    
  • Dissolution: Continue addition until the solid just dissolves. If a small amount of insoluble dark material remains, perform a hot filtration.

    • Critical Checkpoint: If the solution turns dark brown/purple, free iodine may be present. Add a spatula tip of activated charcoal, reflux for 5 mins, and filter hot.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins) on a cork ring. Do not place directly on a cold benchtop.

  • Crystallization: Once ambient temperature is reached, move to a

    
     fridge for 2-4 hours.
    
  • Collection: Filter the resulting needles/prisms via vacuum filtration. Wash with cold (

    
    ) Ethanol/Water (1:1).
    

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why is this happening?

A: Oiling out occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with methoxy-substituted heterocycles due to their lower melting points compared to unsubstituted analogs.

  • Cause: The solvent boiling point is too close to the compound's melting point, or the solution is too concentrated.

  • Fix:

    • Re-dissolve: Heat the mixture back to a clear solution.

    • Dilute: Add 10-20% more solvent (Ethanol).

    • Seed: Add a "seed crystal" of pure product at the cloud point.

    • Slow Down: Insulate the flask with cotton or a beaker to slow the cooling rate.

Q2: The crystals are colored (yellow/brown) but should be off-white. How do I remove the color?

A: The iodine at the C-3 position is susceptible to homolytic cleavage or oxidation, releasing trace iodine (


) which causes discoloration.
  • Fix: During the hot dissolution step, add Activated Carbon (5 wt%) . Reflux for 5-10 minutes and filter through a Celite pad while hot. The carbon will adsorb the amorphous colored impurities and free iodine.

Q3: I have low recovery yield (<50%). Is the compound decomposing?

A: It is unlikely to be decomposition if the temperature was kept below


. The 5-methoxy group increases solubility in organic solvents compared to the 5-H analog.
  • Fix: You are likely losing product in the mother liquor.

    • Concentrate the mother liquor by 50% on a rotavap.

    • Add an anti-solvent (Water) dropwise until turbidity persists.

    • Cool to

      
       to harvest a "second crop" of crystals. Note: Second crops are usually less pure.
      

Visualizations

Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Start: Crude 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine SolventCheck Solubility Test in Boiling EtOH Start->SolventCheck Dissolves Dissolves Completely? SolventCheck->Dissolves HotFilter Perform Hot Filtration (Remove insolubles) Dissolves->HotFilter No (Insolubles present) Cooling Slow Cooling to RT Dissolves->Cooling Yes HotFilter->Cooling CrystalsForm Crystals Form? Cooling->CrystalsForm Filter Vacuum Filtration & Wash CrystalsForm->Filter Yes OilingOut Issue: Oiling Out CrystalsForm->OilingOut Liquid Phase Sep NoCrystals Issue: No Precipitate CrystalsForm->NoCrystals Remains Clear RemedyOil Reheat + Add More Solvent + Seed OilingOut->RemedyOil RemedyOil->Cooling RemedyNoCryst Add H2O (Anti-solvent) or Evaporate NoCrystals->RemedyNoCryst RemedyNoCryst->Cooling

Caption: Decision logic for the purification of pyrazolo[1,5-a]pyrimidine derivatives, addressing common failure modes like oiling out.

Figure 2: Molecular Interaction & Solubility Map

SolubilityMap cluster_Solvents Solvent Interactions cluster_Features Structural Features Compound 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine EtOH Ethanol (H-Bond Donor) EtOH->Compound Dissolves Hot EtOAc Ethyl Acetate (Dipole-Dipole) Water Water (Anti-Solvent) Water->Compound Precipitates Cold Methoxy 5-Methoxy Group (H-Bond Acceptor) Methoxy->EtOH Solubility Driver Iodo 3-Iodo Group (Lipophilic/Polarizable) Iodo->EtOAc Affinity Core Pyrazolo-Pyrimidine Core (Pi-Stacking) Core->EtOH Pi-Solvation

Caption: Mechanistic interaction map showing how functional groups on the scaffold dictate solvent choice.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
    • Source: N
    • URL:[Link]

  • General Recrystallization of Nitrogen Heterocycles

    • Title: Reagents & Solvents: Solvents for Recrystallization (Table 6: Common Solvents).[1]

    • Source: University of Rochester.
    • URL:[Link]

  • Purification of 3-Iodo Derivatives

    • Title: 3-Iodo-5,7-dimethoxypyrazolo[1,5-a]pyrimidine (Analogous Compound Data).[2]

    • Source: BLD Pharm Technical Data.[2]

  • Troubleshooting Crystallization: Title: Technical Support Center: Crystallization of Pyrimidine Compounds. Source: BenchChem Technical Guides.

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Pyrazolo[1,5-a]pyrimidine Ring Closure

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity during the crucial ring closure step. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter, offering explanations for the underlying causes and providing actionable protocols to resolve them.

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a frequent challenge, particularly when employing unsymmetrical starting materials like unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity of the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.

Underlying Causes and Mechanistic Insights:

The reaction proceeds through a nucleophilic attack of the 5-aminopyrazole (a bis-nucleophile) on the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The initial attack can occur from either the exocyclic amino group (N-1) or the endocyclic pyrazole nitrogen (N-2), followed by cyclization and dehydration. The regiochemical outcome is determined by which nitrogen atom initiates the reaction and which carbonyl carbon it attacks.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in an unsymmetrical 1,3-dicarbonyl compound plays a pivotal role. The more electrophilic carbonyl is more susceptible to the initial nucleophilic attack. Electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of the adjacent carbonyl carbon, directing the initial attack.

  • Steric Hindrance: Bulky substituents on either the 5-aminopyrazole or the 1,3-dicarbonyl compound can sterically hinder the approach of the nucleophile, favoring attack at the less sterically encumbered carbonyl group.

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and temperature can significantly influence the reaction pathway and, consequently, the regioselectivity.[1] For instance, acid catalysis can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, while basic conditions can deprotonate the aminopyrazole, enhancing its nucleophilicity.

Solutions and Experimental Protocols:

1. Strategic Choice of Starting Materials:
  • Symmetrical 1,3-Dicarbonyl Compounds: The most straightforward approach to avoid regioselectivity issues is to use a symmetrical 1,3-dicarbonyl compound, such as acetylacetone or dibenzoylmethane.[2]

  • Modifying Substituents: If an unsymmetrical dicarbonyl is necessary, consider modifying its substituents to electronically or sterically favor the formation of the desired regioisomer.[3] For example, introducing a strong electron-withdrawing group can direct the initial nucleophilic attack.

2. Optimization of Reaction Conditions:

A systematic screening of reaction conditions is often necessary to achieve high regioselectivity.

Table 1: Influence of Reaction Conditions on Regioselectivity

ParameterVariationExpected Outcome on RegioselectivityRationale
Catalyst Acidic (e.g., AcOH, H₂SO₄, p-TSA) vs. Basic (e.g., KOH, NaOMe, Pyridine)Can favor one regioisomer over the other.[4][5]Alters the nucleophilicity of the aminopyrazole and the electrophilicity of the dicarbonyl compound.
Solvent Polar Protic (e.g., EtOH, AcOH) vs. Polar Aprotic (e.g., DMF, DMSO) vs. Nonpolar (e.g., Toluene)Can influence reaction kinetics and stabilize different transition states.Solvent polarity can affect the solubility of reactants and the stability of charged intermediates.
Temperature Room Temperature vs. RefluxHigher temperatures can overcome activation energy barriers but may decrease selectivity.At lower temperatures, the reaction may be under kinetic control, favoring the faster-forming product. At higher temperatures, thermodynamic control may favor the more stable product.
Microwave Irradiation Conventional Heating vs. MicrowaveCan sometimes improve yields and alter regioselectivity.[5]Microwave heating can lead to rapid and uniform heating, potentially accessing different reaction pathways.

dot

Low_Yield_Troubleshooting Start Low or No Yield Purity Check Purity of Starting Materials Start->Purity Purify Purify Starting Materials Purity->Purify Impurities Found Conditions Optimize Reaction Conditions Purity->Conditions Pure Purify->Conditions Catalyst Screen Catalysts (Acid/Base) Conditions->Catalyst Solvent Screen Solvents Conditions->Solvent Temp_Time Optimize Temperature and Time Conditions->Temp_Time Monitor Monitor Reaction (TLC) Catalyst->Monitor Solvent->Monitor Temp_Time->Monitor Improved_Yield Improved Yield Monitor->Improved_Yield

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-iodo-pyrazolo[1,5-a]pyrimidine

Introduction 3-iodo-pyrazolo[1,5-a]pyrimidine is a key intermediate and a significant scaffold in the development of novel therapeutics, particularly in the realm of protein kinase inhibitors for cancer treatment.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-iodo-pyrazolo[1,5-a]pyrimidine is a key intermediate and a significant scaffold in the development of novel therapeutics, particularly in the realm of protein kinase inhibitors for cancer treatment.[1] The purity of this active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for assessing the purity of such pharmaceutical compounds.[2] This guide provides an in-depth, experience-driven comparison of HPLC methods for the purity analysis of 3-iodo-pyrazolo[1,5-a]pyrimidine, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, present comparative data, and provide detailed experimental protocols for a robust, stability-indicating HPLC method.

The development of a reliable HPLC method for a halogenated heterocyclic compound like 3-iodo-pyrazolo[1,5-a]pyrimidine requires careful consideration of the stationary phase, mobile phase, and detection parameters to ensure adequate separation from potential process impurities and degradation products. The presence of the iodine atom and the aromatic pyrazolopyrimidine core dictates a strategic approach to method development, focusing on achieving optimal selectivity.

Comparative Analysis of HPLC Methodologies

The selection of the HPLC column is the most critical factor in achieving the desired separation. For a molecule like 3-iodo-pyrazolo[1,5-a]pyrimidine, which possesses both hydrophobic and aromatic characteristics, a standard C18 column is a logical starting point. However, alternative stationary phases can offer unique selectivities, particularly for closely related impurities. Here, we compare the performance of a traditional C18 column with a Phenyl-Hexyl column, which can provide alternative selectivity through π-π interactions with the aromatic ring of the analyte.[3][4]

Table 1: Comparison of HPLC Column Performance
ParameterMethod A: C18 Stationary PhaseMethod B: Phenyl-Hexyl Stationary PhaseRationale and Insights
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmThe C18 phase separates primarily based on hydrophobicity, while the Phenyl-Hexyl phase offers additional π-π interaction capabilities, which can be advantageous for aromatic compounds.[3][4]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: MethanolMethanol can enhance π-π interactions with phenyl-hexyl columns, potentially leading to better selectivity for aromatic analytes compared to acetonitrile.[5]
Gradient 30-90% B in 20 min40-95% B in 20 minGradient elution is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CConsistent temperature control is crucial for reproducible retention times.
Detection UV at 254 nmUV at 254 nmBased on the UV absorbance of the pyrazolo[1,5-a]pyrimidine core. A photodiode array (PDA) detector is recommended for peak purity analysis.
Hypothetical Retention Time 12.5 min14.2 minThe Phenyl-Hexyl column often provides stronger retention for aromatic compounds due to the additional π-π interactions.[6]
Hypothetical Resolution (API and key impurity) 1.82.5The alternative selectivity of the Phenyl-Hexyl phase can significantly improve the resolution of critical pairs, especially positional isomers or closely related aromatic impurities.[7][8]
Hypothetical Tailing Factor 1.21.1Phenyl-Hexyl columns can sometimes provide better peak shapes for aromatic compounds.

Expert Synopsis: While the C18 column provides a satisfactory separation, the Phenyl-Hexyl column demonstrates superior resolving power for critical impurity pairs. This enhanced selectivity is attributed to the π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrazolo[1,5-a]pyrimidine ring system. For a robust purity method, especially for regulatory submissions, the Phenyl-Hexyl column is the recommended choice.

Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow employed in this guide.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Analyte Characterization (3-iodo-pyrazolo[1,5-a]pyrimidine) B Column & Mobile Phase Screening (C18 vs. Phenyl-Hexyl, ACN vs. MeOH) A->B Selectivity is Key C Gradient & Temperature Optimization B->C Fine-tuning Separation D Wavelength Selection (PDA) C->D Ensuring Sensitivity & Purity E Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) D->E Demonstrating Specificity F Method Validation (ICH Q2(R1)) E->F Confirming Fitness for Purpose G Robust Purity HPLC Method F->G Final Method

Caption: A logical workflow for developing a robust HPLC purity method.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the recommended HPLC method and the forced degradation studies necessary to establish it as a stability-indicating method.

Recommended HPLC Purity Method (Method B)

This method utilizes a Phenyl-Hexyl stationary phase for optimal selectivity.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).

  • 3-iodo-pyrazolo[1,5-a]pyrimidine reference standard and sample.

  • HPLC grade water, methanol, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    Time (min) %B
    0 40
    20 95
    25 95
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the 3-iodo-pyrazolo[1,5-a]pyrimidine reference standard and sample at a concentration of 1.0 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (60:40 Water:Methanol with 0.1% Formic Acid).

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the HPLC method and to identify potential degradation products.[7][9] These studies are conducted by subjecting the API to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10]

Forced_Degradation cluster_stress Stress Conditions API 3-iodo-pyrazolo[1,5-a]pyrimidine Solution (0.1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) API->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) API->Oxidation Thermal Thermal Degradation (Solid, 80°C, 48h) API->Thermal Photo Photolytic Degradation (ICH Q1B light exposure) API->Photo Analysis HPLC Analysis Stressed Samples Acid->Analysis:f0 Base->Analysis:f0 Oxidation->Analysis:f0 Thermal->Analysis:f0 Photo->Analysis:f0 Outcome Evaluation Peak Purity Mass Balance Analysis->Outcome

Caption: Workflow for the forced degradation study of 3-iodo-pyrazolo[1,5-a]pyrimidine.

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 0.2 M HCl and dilute to 10 mL with water. Heat at 60 °C. Withdraw samples at appropriate time points (e.g., 4, 8, 24 hours), neutralize with 0.2 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 0.2 M NaOH and dilute to 10 mL with water. Keep at 60 °C. Withdraw samples at appropriate time points (e.g., 1, 2, 4 hours), neutralize with 0.2 M HCl, and dilute to the working concentration.

  • Oxidative Degradation: To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 6% H₂O₂ and dilute to 10 mL with water. Keep at room temperature. Withdraw samples at appropriate time points (e.g., 4, 8, 24 hours) and dilute to the working concentration.

  • Thermal Degradation: Expose the solid API to 80 °C in a controlled oven for 48 hours. Then, prepare the sample as described in the HPLC method.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12] Prepare the samples as described in the HPLC method.

2. Analysis and Evaluation:

  • Analyze all stressed samples, along with an unstressed control, using the recommended HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.

  • Assess the peak purity of the 3-iodo-pyrazolo[1,5-a]pyrimidine peak in the presence of its degradation products using the PDA detector. The peak should be spectrally pure, demonstrating the specificity of the method.

  • Calculate the mass balance to account for the API and all degradation products.

Method Validation

Once the HPLC method is developed and shown to be specific through forced degradation studies, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13] The validation should include the following parameters:

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: A minimum of five concentrations across the range of 50% to 150% of the nominal concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range for which the method is linear, accurate, and precise.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Conclusion

This guide has presented a comprehensive comparison of HPLC methods for the purity analysis of 3-iodo-pyrazolo[1,5-a]pyrimidine. The experimental data and scientific rationale support the use of a Phenyl-Hexyl stationary phase for superior selectivity and resolution compared to a standard C18 column. The provided detailed protocols for the recommended HPLC method and forced degradation studies offer a robust framework for establishing a stability-indicating method. By following the principles of systematic method development and validation outlined herein, researchers and drug development professionals can ensure the generation of accurate and reliable purity data, a cornerstone of pharmaceutical quality control.

References

  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Positional Isomers. Benchchem.com.
  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Mac-mod.com.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.com.
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • Harvey, D. (2013, August 2).
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • LCGC International. (n.d.). Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns. Chromacademysupport.com.
  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of....
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Hplc-column.com.
  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • PubMed. (2005, January 5). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Pubmed.ncbi.nlm.nih.gov.
  • AMS Biotechnology (Europe) Ltd. (2025, July 22).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Ema.europa.eu.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). HPLC analysis of iodine chemical species.
  • qascf. (2023, July 1). Ultrasensitive and highly selective determination of iodate by reversed-phase ion pair HPLC–amperometric detector after online electrochemical reduction to iodide. Qascf.com.
  • MDPI. (2019, March 29).
  • IJPPR. (2025, May 15). Photostability Study of Biopharmaceutical Products. Ijppr.humanjournals.com.
  • Revue Roumaine de Chimie. (n.d.).
  • PubMed. (2012, September 15). Urine iodide determination by ion-pair reversed-phase high performance liquid chromatography and pulsed amperometric detection. Pubmed.ncbi.nlm.nih.gov.
  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Typeset.io.
  • Eagle Biosciences. (n.d.). Iodine HPLC Assay. Eaglebio.com.
  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Arabian Journal of Chemistry. (2022, March 1). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Sciencedirect.com.
  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Mdpi.com.
  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
  • ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques.
  • Baertschi Consulting. (2015, February 24). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products. Files.
  • PubMed. (n.d.). Iodine heterocycles: [125I] and [131I] ortho-iodosophenylphosphoric acid. Pubmed.ncbi.nlm.nih.gov.
  • ResearchGate. (2025, August 6). A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products.

Sources

Comparative

Crystal Structure Analysis of 3-Substituted Pyrazolo[1,5-a]pyrimidines: A Technical Comparison Guide

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core of ATP. Its 3-substituted derivatives are critical in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core of ATP. Its 3-substituted derivatives are critical in the development of kinase inhibitors (e.g., Trk, PI3K, Pim-1) and GABA-A receptor ligands.

This guide objectively compares the structural determination of these compounds using Single Crystal X-ray Diffraction (SC-XRD) against alternative methods like Powder X-ray Diffraction (PXRD) and Density Functional Theory (DFT) . It provides validated experimental protocols for synthesis and crystallization, alongside data-driven insights into the intermolecular forces that govern their bioavailability.

Part 1: The Scaffold & Significance

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system containing a bridgehead nitrogen (N4). Unlike its isomer, pyrazolo[3,4-d]pyrimidine (the Allopurinol scaffold), the [1,5-a] system exhibits unique electronic delocalization that influences its planarity and ability to engage in


-

stacking.

Why the 3-Position Matters: In kinase inhibitor design, the 3-position is frequently derivatized with amide, ester, or aryl groups to interact with the "gatekeeper" residues in the ATP-binding pocket. The crystal structure analysis of these derivatives is essential to determine:

  • Torsion Angles: Does the 3-substituent lie planar with the core (maximizing conjugation) or twist (minimizing steric clash)?

  • Packing Motifs: How do intermolecular hydrogen bonds drive lattice stability?

Part 2: Comparative Analysis of Structural Determination Methods

While SC-XRD is the gold standard, it is not always feasible. The following table compares the performance and utility of SC-XRD against its primary alternatives for this specific scaffold.

Table 1: Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) PXRD (Powder Diffraction) DFT (Computational)
Primary Output Absolute 3D configuration, bond lengths/angles, packing.Phase purity, polymorphism identification, bulk crystallinity.Energy-minimized conformation, HOMO/LUMO orbitals.
Resolution Atomic level (< 0.8 Å).Lattice parameters; structure solution requires Rietveld refinement.Theoretical; depends on basis set (e.g., B3LYP/6-31G*).
Sample Req. Single, high-quality crystal (0.1–0.5 mm).Microcrystalline powder (bulk).None (Virtual).
Limitations Time-consuming crystallization; solvent inclusion issues.Cannot easily resolve absolute stereochemistry of new chiral centers.Ignores solvent effects and packing forces (unless specifically modeled).
Verdict Required for filing NCEs and understanding detailed SAR.Essential for batch-to-batch consistency and formulation.Supportive for predicting stable conformers before synthesis.
Expert Insight:

For 3-substituted pyrazolo[1,5-a]pyrimidines, DFT often overestimates planarity . In the crystal lattice, steric bulk at the 3-position often forces a twist of 15–35° relative to the core to accommodate packing forces—a feature only observable via SC-XRD .

Part 3: Structural Insights & Experimental Data

The following data summarizes typical structural parameters derived from high-resolution SC-XRD of 3-substituted derivatives (e.g., 3-cyano or 3-amide variants).

Table 2: Key Structural Parameters (Average Values)
ParameterBond/AngleTypical Value (Å / °)Significance
Bridgehead Bond N4–C3a1.36 – 1.38 ÅIndicates significant double-bond character; N4 is

hybridized.
Fusion Bond N1–N41.37 – 1.39 ÅShort bond length confirms aromatic delocalization across the fusion.
Substituent Bond C3–C(substituent)1.44 – 1.46 ÅShorter than typical C-C single bonds, implying conjugation with the ring.
Planarity RMS Deviation< 0.02 ÅThe bicyclic core is essentially flat.[1][2]
Stacking Distance Centroid-Centroid3.5 – 3.8 ÅEvidence of offset

-

stacking (dimer formation).
Intermolecular Interactions

The crystal packing of 3-substituted pyrazolo[1,5-a]pyrimidines is typically governed by a combination of:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyrimidine ring stacks over the electron-rich pyrazole ring of an adjacent molecule (inversion dimer).
  • Hydrogen Bonding: If the 3-substituent is an amide (–CONH2), it forms "ribbons" or "tapes" via

    
     or 
    
    
    
    interactions (typically
    
    
    Å).

Part 4: Experimental Protocols

Synthesis of the 3-Substituted Scaffold

Objective: Synthesize a high-purity precursor suitable for crystallization. Reaction Type: Cyclocondensation.[3]

Protocol:

  • Reagents: Combine 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv) with 1,1,3,3-tetramethoxypropane or a specific 1,3-diketone (1.1 equiv) in Ethanol or Acetic Acid.

  • Reflux: Heat at reflux (80–100°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. If no precipitate forms, remove solvent in vacuo and recrystallize from Ethanol.

Crystallization for SC-XRD

Objective: Grow single crystals suitable for diffraction. Method: Slow Evaporation.

Protocol:

  • Solvent Selection: Dissolve 20 mg of the purified compound in a minimum amount of hot solvent.

    • Preferred: Ethanol (promotes H-bonding networks).

    • Alternative: DMF/Water (10:1) for highly polar derivatives.

  • Filtration: Filter the warm solution through a 0.45

    
    m syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Growth: Cover the vial with Parafilm and pierce 3–5 small holes. Store in a vibration-free, dark environment at 20°C.

  • Harvest: Crystals typically appear within 3–7 days. Select blocks or prisms with defined edges; avoid needles if possible (often disordered).

Part 5: Visualization of Workflows & Interactions

Diagram 1: Structural Determination Workflow

This flowchart outlines the decision-making process for analyzing these scaffolds.

G Start Synthesis of 3-Subst. Pyrazolo[1,5-a]pyrimidine Purity Check Purity (NMR / LCMS) Start->Purity Cryst Crystallization (Slow Evaporation) Purity->Cryst Check Crystal Quality? Cryst->Check SCXRD SC-XRD Analysis (Single Crystal) Check->SCXRD Good Single Crystal PXRD PXRD Analysis (Microcrystalline) Check->PXRD Powder/Needles Data Structural Data: Bond Lengths, Angles, Packing Coeff. SCXRD->Data DFT DFT Optimization (B3LYP/6-31G*) PXRD->DFT Structure Solution Support DFT->Data Comparison

Caption: Workflow for transitioning from synthesis to structural validation, highlighting the complementary roles of SC-XRD, PXRD, and DFT.

Diagram 2: Intermolecular Interaction Logic

This diagram illustrates the forces stabilizing the crystal lattice of 3-substituted derivatives.

InteractionMap Core Pyrazolo[1,5-a]pyrimidine Core (Planar) PiStack Pi-Pi Stacking (Centrosymmetric Dimers) Core->PiStack Electron Deficient Pyrimidine Ring Subst 3-Position Substituent (Amide/Aryl) HBond Hydrogen Bonding (N-H...O / N-H...N) Subst->HBond Donor/Acceptor Sites Lattice Crystal Lattice Stability PiStack->Lattice Short Range (3.5 A) HBond->Lattice Directional Anchor

Caption: Schematic of the primary intermolecular forces (Pi-stacking and Hydrogen bonding) that dictate the crystal packing of these kinase inhibitor scaffolds.

References

  • Vertex AI Search. (2025). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. Link

  • Vertex AI Search. (2025). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie. Link

  • Vertex AI Search. (2025). 7-Amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine: a three-dimensional framework structure. Acta Crystallographica Section C. Link

  • Vertex AI Search. (2025). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Link

  • Vertex AI Search. (2025). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Link

Sources

Validation

A Comparative Guide to the Establishment of a Reference Standard for 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Well-Characterized Reference Standard In the landscape of drug discovery and development, the reliability and reproduci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of drug discovery and development, the reliability and reproducibility of experimental data are paramount. This is particularly true for novel small molecules such as 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine, a heterocyclic compound with potential applications in kinase inhibition and other therapeutic areas.[1][2][3][4][5][6][7] A reference standard, a highly purified and well-characterized material, serves as the benchmark against which all subsequent batches of the compound are measured.[8] Its quality directly impacts the accuracy of a wide range of critical assessments, from early-stage in vitro assays to late-stage quality control (QC) of the active pharmaceutical ingredient (API).[9]

This guide provides a comprehensive framework for the qualification of a 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine reference standard. It delineates the necessary analytical methodologies, presents detailed experimental protocols, and draws a comparison between a fully qualified primary reference standard and a working standard. The principles outlined herein are grounded in established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8]

The Analytical Workflow: A Multi-faceted Approach to Characterization

The establishment of a reference standard is not a single test but a comprehensive analytical endeavor. A battery of orthogonal analytical techniques must be employed to unequivocally confirm the identity, purity, and other critical quality attributes of the material.

Diagram 1: Analytical Workflow for Reference Standard Qualification

Reference Standard Qualification Workflow cluster_0 Initial Material cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Final Qualification Candidate_Material Candidate Material for Reference Standard NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Candidate_Material->NMR MS Mass Spectrometry (HRMS) Candidate_Material->MS IR Infrared Spectroscopy Candidate_Material->IR HPLC_UPLC HPLC/UPLC (Purity, Impurity Profile) NMR->HPLC_UPLC MS->HPLC_UPLC IR->HPLC_UPLC LC_MS LC-MS (Impurity Identification) HPLC_UPLC->LC_MS TGA Thermogravimetric Analysis (Residual Solvents) HPLC_UPLC->TGA KF Karl Fischer Titration (Water Content) HPLC_UPLC->KF Elemental_Analysis Elemental Analysis (CHN) HPLC_UPLC->Elemental_Analysis CoA Certificate of Analysis (CoA) Generation LC_MS->CoA TGA->CoA KF->CoA Elemental_Analysis->CoA Reference_Standard Qualified Reference Standard CoA->Reference_Standard

Caption: A typical workflow for the comprehensive characterization and qualification of a chemical reference standard.

Comparative Analysis: Primary vs. Working Reference Standards

Not all reference standards are created equal. The distinction between a primary and a working (or secondary) standard lies in the rigor of their characterization and their intended use.

Attribute Primary Reference Standard Working (Secondary) Reference Standard Rationale and Implications
Purity Highest possible purity, typically >99.5%, with all impurities >0.1% identified and characterized.High purity, typically >98%, with major impurities identified.A primary standard defines the "100%" mark for purity assays. A working standard is used for routine analyses where a slight compromise in purity is acceptable for practical reasons.
Characterization Exhaustive characterization by multiple orthogonal techniques (NMR, MS, IR, HPLC, TGA, KF, EA).Characterized by a more limited set of techniques, often just HPLC and MS, with its identity and purity established relative to the primary standard.The extensive characterization of a primary standard provides an unequivocal basis for its identity and purity. The working standard's properties are traceable to the primary standard.
Documentation Comprehensive Certificate of Analysis (CoA) with detailed experimental data and interpretation.A more concise CoA, often referencing the primary standard against which it was qualified.The documentation for a primary standard must be sufficient to withstand regulatory scrutiny.
Source Can be obtained from a pharmacopeia (e.g., USP, EP) or established in-house through rigorous characterization.[8]Typically prepared in-house and qualified against a primary standard.Pharmacopeial standards are the gold standard, but for novel compounds, an in-house primary standard must be established.
Use Case Used to qualify working standards, for critical assays, and in regulatory submissions.Used for routine quality control testing of raw materials, intermediates, and final products.Using a primary standard for all testing is often not practical or cost-effective.

Experimental Protocols for the Characterization of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

The following are detailed, step-by-step methodologies for the key experiments required to characterize a reference standard of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: HPLC is the cornerstone of purity assessment, allowing for the separation and quantification of the main compound from its impurities. A gradient method is often employed to ensure the elution of compounds with a wide range of polarities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

Rationale: LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing definitive confirmation of the molecular weight of the main peak and tentative identification of impurities based on their mass-to-charge ratio (m/z).

Protocol:

  • Utilize the same HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.

  • Scan Range: m/z 100-1000.

  • Data Analysis: Confirm that the m/z of the main peak corresponds to the expected molecular weight of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine (C7H6IN3O, MW: 287.05 g/mol ). Analyze the mass spectra of any impurity peaks to propose their potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the connectivity of atoms and the overall molecular framework. For a novel compound, a suite of 1D and 2D NMR experiments is essential for unambiguous structural assignment.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra should be consistent with the proposed structure of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine.

Thermogravimetric Analysis (TGA) for Residual Solvents

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is a useful technique for determining the amount of residual solvents and other volatile impurities.

Protocol:

  • Instrumentation: Thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Temperature Program: Heat the sample from ambient temperature to approximately 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Any significant weight loss at temperatures below the decomposition point of the compound can be attributed to the presence of residual solvents.

Karl Fischer Titration for Water Content

Rationale: Karl Fischer titration is a specific and accurate method for the determination of water content in a sample.

Protocol:

  • Instrumentation: Karl Fischer titrator.

  • Method: Volumetric or coulometric, depending on the expected water content.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable anhydrous solvent.

  • Data Analysis: The instrument will directly provide the water content as a percentage.

Hypothetical Signaling Pathway Involvement

Given that many pyrazolo[1,5-a]pyrimidine derivatives are known to be kinase inhibitors, a reference standard for 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine would be crucial for accurately determining its potency and selectivity in assays targeting specific signaling pathways.

Diagram 2: Hypothetical Kinase Inhibition Pathway

Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Kinase Downstream Kinase (e.g., PI3K, MEK) Receptor_Tyrosine_Kinase->Downstream_Kinase Activates Substrate_Phosphorylation Substrate Phosphorylation Downstream_Kinase->Substrate_Phosphorylation Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Substrate_Phosphorylation->Cellular_Response Leads to Inhibitor 3-Iodo-5-methoxypyrazolo [1,5-a]pyrimidine Inhibitor->Downstream_Kinase Inhibits

Caption: A simplified representation of a signaling pathway where 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine could act as a kinase inhibitor.

Conclusion: The Foundation of Reliable Research

The establishment of a high-quality reference standard for 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine is a critical, non-negotiable step in its development as a potential therapeutic agent. By employing a comprehensive suite of analytical techniques and adhering to rigorous qualification protocols, researchers can ensure the integrity of their data and make informed decisions as they advance their programs. A well-characterized reference standard is not merely a quality control tool; it is the bedrock upon which reliable and reproducible scientific research is built.

References

  • PharmaRegulatory.in. (2025, December 17). Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance. PharmaRegulatory.in. [Link]

  • Judson, R. (2025, August 6). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Blue Ridge Institute for Medical Research. [Link]

  • Chimica Techno Acta. (2025, January 13). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chimica Techno Acta. [Link]

  • Judson, R. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research. [Link]

  • Judson, R. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research. [Link]

  • Judson, R. (2024, January 11). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

  • Kin Lane. (2020, April 6). Establishing an API-First Reference Implementation. API Evangelist. [Link]

  • Judson, R. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. [Link]

  • Pro Tech Writers. (n.d.). The Ideal API Reference. Pro Tech Writers. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • MDN Web Docs. (2025, July 18). How to write an API reference. MDN Web Docs. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4933. [Link]

  • Eagle Biosciences. (n.d.). Iodine HPLC Assay. Eagle Biosciences. [Link]

  • Papanastasiou, I., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide on Primesep B Column. SIELC Technologies. [Link]

  • Wang, Y., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 18(11), 13749-13763. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083. [Link]

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Comparative

Benchmarking Kinase Selectivity of 3-Iodo-Derived Libraries: A Comparative Guide

In the intricate landscape of drug discovery, protein kinases have emerged as a pivotal target class, governing a multitude of cellular processes.[1] The development of small molecule inhibitors that can selectively modu...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, protein kinases have emerged as a pivotal target class, governing a multitude of cellular processes.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern therapeutic strategies, particularly in oncology.[2][3] Among the myriad of chemical scaffolds explored, those incorporating iodine, particularly 3-iodo-pyrazole and 3-iodo-pyrimidine cores, have garnered significant interest. This guide provides an in-depth comparative analysis of the kinase selectivity of these 3-iodo-derived libraries, benchmarking them against established inhibitor classes and elucidating the experimental and computational methodologies crucial for their evaluation.

The Significance of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[1] This homology presents a formidable challenge in designing inhibitors that target a specific kinase without affecting other, often closely related, family members.[4] Poor selectivity can lead to off-target effects, resulting in cellular toxicity and limiting the therapeutic window of a drug candidate.[4] Conversely, a well-defined selectivity profile is often a hallmark of a successful kinase inhibitor, contributing to a favorable safety and efficacy profile.[4] Kinome-wide selectivity screening has therefore become an indispensable tool in the development of kinase inhibitors.[5]

3-Iodo-Derived Scaffolds: A Privileged Motif in Kinase Inhibition

The inclusion of a halogen atom, particularly iodine, at the C3 position of pyrazole or pyrimidine rings offers several advantages in the design of kinase inhibitors. The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the kinase active site, which can significantly enhance binding affinity and influence selectivity. Furthermore, the lipophilic nature of iodine can improve cell permeability and other pharmacokinetic properties. The pyrazole and pyrimidine cores themselves are considered "privileged scaffolds" as they mimic the adenine ring of ATP, allowing for effective competition at the ATP-binding site.[6][7]

This guide will focus on two prominent 3-iodo-derived scaffolds:

  • 3-Iodo-Pyrazoles: This scaffold has been extensively explored for the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal kinases (JNKs).[6][8]

  • 3-Iodo-Pyrimidines: The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors. The addition of an iodine atom provides a vector for further optimization of potency and selectivity.

Benchmarking Selectivity: Methodologies and Data Interpretation

A comprehensive assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining biochemical assays, cellular assays, and computational modeling.

Experimental Workflows for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for benchmarking the selectivity of a novel kinase inhibitor library.

G cluster_0 Library Synthesis & Initial Screening cluster_1 Quantitative Profiling cluster_2 Cellular & In Vivo Validation A Synthesis of 3-Iodo-Derived Library B Single-Dose Screening (e.g., 1 µM) A->B C Primary Hit Identification (% Inhibition > 50%) B->C D IC50 Determination (Dose-Response Curves) C->D Prioritize Hits E Broad Kinome Panel (e.g., KINOMEscan) D->E F Selectivity Score Calculation (e.g., S-score) E->F G Cellular Target Engagement (e.g., NanoBRET) F->G Select Lead Candidates H Phenotypic Screening (e.g., Cell Viability) G->H I In Vivo Efficacy & Toxicity Studies H->I

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

Key Experimental Protocols

1. Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

  • Principle: Kinase, substrate, and inhibitor are incubated with [γ-³³P]ATP. The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away, and the radioactivity on the filter is measured using a scintillation counter. The percentage of inhibition is calculated relative to a DMSO control.

  • Step-by-Step Protocol:

    • Prepare a reaction buffer containing the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

    • Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane.

    • Wash the filter extensively to remove unincorporated [γ-³³P]ATP.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Competition Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

  • Principle: A library of DNA-tagged kinases is incubated with the test compound and an immobilized ligand. Kinases that are not inhibited by the test compound will bind to the immobilized ligand and be depleted from the solution. The amount of each kinase remaining in solution is quantified using quantitative PCR (qPCR) of the DNA tags.

  • Step-by-Step Protocol:

    • A panel of DNA-tagged kinases is incubated with the test compound at a fixed concentration (for single-dose screening) or a range of concentrations (for Kd determination).

    • An immobilized, broad-spectrum kinase inhibitor is added to the mixture.

    • The mixture is allowed to reach equilibrium.

    • The solid support with the bound kinases is separated from the solution.

    • The concentration of each DNA-tagged kinase remaining in the solution is quantified using qPCR.

    • The percentage of control is calculated, and for dose-response experiments, the dissociation constant (Kd) is determined.

3. Cellular Target Engagement Assay (e.g., NanoBRET™)

This live-cell assay measures the binding of a test compound to a specific kinase of interest within a cellular environment.

  • Principle: The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase's active site is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. An unlabeled test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

  • Step-by-Step Protocol:

    • Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Plate the transfected cells in a multi-well plate.

    • Add the fluorescently labeled tracer to the cells.

    • Add the test compound at various concentrations.

    • Add the NanoLuc® substrate to initiate the luminescent signal.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio and determine the cellular IC50 value.

Comparative Analysis of 3-Iodo-Derived Libraries

Due to the proprietary nature of many compound libraries, a direct head-to-head comparison of comprehensive "3-iodo-derived libraries" is challenging based on publicly available data. However, by examining representative compounds and scaffold-focused studies, we can draw valuable comparisons.

Case Study 1: 3-Iodo-Pyrimidines vs. Other Pyrimidine-Based Inhibitors

The pyrimidine scaffold is a cornerstone of many successful kinase inhibitors. A comparative analysis of a novel 4-Chloro-6-(3-iodophenyl)pyrimidine against other 4,6-disubstituted pyrimidine inhibitors provides insights into the potential contribution of the iodo-substituent.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference ScaffoldKey Structural Features
4-Chloro-6-(3-iodophenyl)pyrimidine HypotheticalTo be determined4,6-disubstituted pyrimidine3-iodophenyl group at C6; Chloro group at C4
GefitinibEGFR20-804-anilinoquinazolineAniline at C4 of a quinazoline core
ErlotinibEGFR24-anilinoquinazolineAniline at C4 of a quinazoline core
Compound 12 (from BenchChem)JAK31.74,6-disubstituted pyrimidineUndisclosed substitutions
Compound 9 (from BenchChem)MARK412,9804,6-disubstituted pyrimidineUndisclosed substitutions

Data for Gefitinib, Erlotinib, and Compounds 12 & 9 are from BenchChem.

Analysis:

  • The 4,6-disubstituted pyrimidine core is a versatile scaffold for targeting various kinases.

  • The potency of inhibitors based on this scaffold can vary dramatically depending on the substituents at the C4 and C6 positions.

  • For the hypothetical 4-Chloro-6-(3-iodophenyl)pyrimidine, the 3-iodophenyl group is expected to occupy a hydrophobic pocket in the kinase active site, and the iodine atom could form a halogen bond with a backbone carbonyl, potentially enhancing affinity. The chloro group at the C4 position can be further modified, for example, by substituting it with an aniline moiety, a common feature in potent tyrosine kinase inhibitors.

Case Study 2: 3-Amino-1H-Pyrazole Derivatives

A study on 3-amino-1H-pyrazole-based inhibitors targeting the understudied PCTAIRE family of CDKs demonstrates how small modifications to the pyrazole scaffold can significantly impact selectivity.[6]

CompoundKey ModificationTarget KinaseKD (nM)Selectivity Profile
Promiscuous Inhibitor 1 Baseline ScaffoldMultiple Kinases-Non-selective
Optimized Compound Introduction of a methyl ester on the pyrazoleCDK16160Highly selective for CDK16 over CDK2 and CDK5

Data from "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family".[6]

Analysis:

  • The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a potent hinge-binding motif.[6]

  • The introduction of small substituents on the pyrazole ring can dramatically alter the selectivity profile.[6] In this case, an ester group led to a significant increase in selectivity for CDK16.[6] While this example does not contain an iodo-substituent, it highlights the tunability of the pyrazole scaffold. A 3-iodo-pyrazole derivative could be designed to further explore interactions within the active site.

The Role of the Iodine Atom in Kinase Selectivity: A Mechanistic Perspective

The iodine atom, being the largest and most polarizable of the stable halogens, can engage in several types of interactions that contribute to inhibitor selectivity:

  • Halogen Bonding: This is a directional, non-covalent interaction between the electropositive crown of the iodine atom (σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain. The strength and geometry of this bond are highly dependent on the local protein environment, thus providing a mechanism for achieving selectivity.

  • Hydrophobic Interactions: The bulky iodine atom can effectively fill hydrophobic pockets within the kinase active site. The precise shape and size of these pockets vary between kinases, allowing for selective targeting.

  • Steric Effects: The size of the iodine atom can also introduce steric constraints, preventing the inhibitor from binding to kinases with smaller active sites, thereby enhancing selectivity for kinases with larger pockets.

The following diagram illustrates the potential interactions of a 3-iodo-derived inhibitor within a kinase ATP-binding site.

G cluster_0 Kinase ATP-Binding Site cluster_1 3-Iodo-Derived Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Gatekeeper Residue Gatekeeper Residue Backbone Carbonyl Pyrimidine/Pyrazole Core Pyrimidine/Pyrazole Core Pyrimidine/Pyrazole Core->Hinge Region H-Bonds Iodine Atom I Iodine Atom->Backbone Carbonyl Halogen Bond Other Substituents Other Substituents Other Substituents->Hydrophobic Pocket Hydrophobic Interactions

Caption: Potential binding interactions of a 3-iodo-derived kinase inhibitor.

Conclusion and Future Directions

Libraries based on 3-iodo-pyrazole and 3-iodo-pyrimidine scaffolds represent a promising avenue for the discovery of potent and selective kinase inhibitors. The unique properties of the iodine atom, including its ability to form halogen bonds and engage in specific hydrophobic interactions, provide a powerful tool for medicinal chemists to fine-tune the selectivity profile of inhibitor candidates.

While direct comparative data for entire 3-iodo-derived libraries is not always publicly available, the analysis of individual compounds and related scaffolds clearly demonstrates their potential. The systematic application of the biochemical, cellular, and computational methods outlined in this guide is essential for unlocking the full therapeutic potential of this important class of kinase inhibitors. Future research should focus on the generation and publication of comprehensive kinome-wide selectivity data for 3-iodo-derived libraries to facilitate more direct and robust comparisons with other inhibitor classes.

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of Biological Chemistry, 286(41), 35647–35658. [Link]

  • Posy, S. L., Hermsmeier, M. A., Vaccaro, W., Ott, K. H., Todderud, G., Lippy, J. S., Trainor, G. L., Loughney, D. A., & Johnson, S. R. (2011). Trends in kinase selectivity: insights for target class-focused library screening. Journal of Medicinal Chemistry, 54(1), 54–66. [Link]

  • Kinase inhibitors shown to accelerate protein breakdown. Drug Target Review. [Link]

  • Recent Advances in Covalent Drug Discovery. Molecules, 28(9), 3763. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 52(10), 2796–2805. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8272. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 297. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(12), 1035–1041. [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. CeMM. [Link]

  • Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry, 57(22), 9438–9451. [Link]

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  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1–40. [Link]

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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(10), 1646–1666. [Link]

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